2-[2-(Dimethylamino)ethoxy]-4-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-4-5-10(12)11(8-9)14-7-6-13(2)3/h4-5,8H,6-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTVSYDVBNOYND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301241725 | |
| Record name | 2-[2-(Dimethylamino)ethoxy]-4-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946774-01-2 | |
| Record name | 2-[2-(Dimethylamino)ethoxy]-4-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946774-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(Dimethylamino)ethoxy]-4-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-[2-(Dimethylamino)ethoxy]-4-methylaniline (CAS 946774-01-2): A Privileged Building Block in Targeted Kinase Inhibitor Design
Executive Summary
In the landscape of modern medicinal chemistry, the structural optimization of small-molecule kinase inhibitors relies heavily on privileged building blocks. 2-[2-(Dimethylamino)ethoxy]-4-methylaniline (CAS 946774-01-2) has emerged as a critical intermediate in the synthesis of targeted therapeutics, particularly for receptor tyrosine kinase (RTK) inhibitors. By combining a nucleophilic aniline handle with a solubilizing basic ether side chain, this compound enables drug developers to simultaneously address target affinity and pharmacokinetic (PK) liabilities. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and self-validating synthetic methodologies.
Physicochemical Profiling & Structural Rationale
The utility of CAS 946774-01-2 stems from its precise substitution pattern. The molecule features three distinct functional domains: an primary amine (aniline), a para-methyl group, and an ortho-dimethylaminoethoxy appendage.
Quantitative Data Summary
The following table summarizes the core physicochemical properties that dictate the compound's behavior in both synthetic workflows and biological environments [3].
| Property | Value | Rationale / Impact |
| Chemical Name | This compound | Standard IUPAC nomenclature. |
| CAS Registry Number | 946774-01-2 | Unique identifier for commercial sourcing [1, 2]. |
| Molecular Formula | C11H18N2O | Defines stoichiometric calculations. |
| Molecular Weight | 194.27 g/mol | Low molecular weight allows for downstream elaboration without violating Lipinski’s Rule of 5. |
| Topological Polar Surface Area | 35.3 Ų | Optimal for membrane permeability when integrated into larger drug scaffolds. |
| Predicted pKa (Aliphatic Amine) | ~ 9.2 | Protonated at physiological pH (7.4), drastically improving aqueous solubility. |
| Predicted pKa (Aniline) | ~ 4.6 | Retains sufficient nucleophilicity for SNAr or cross-coupling reactions. |
The E-E-A-T Rationale: Why this Specific Scaffold?
Historically, the integration of basic ether side chains onto aniline rings has been a pivotal strategy in the development of anti-proliferative agents [4].
-
The Solubilizing Tail: The dimethylaminoethoxy group is specifically designed to project into the solvent-exposed region of a kinase ATP-binding pocket. Because the terminal tertiary amine is protonated at physiological pH, it vastly improves the aqueous solubility of otherwise highly lipophilic heterocyclic cores (like quinazolines or pyrimidines).
-
Steric and Electronic Tuning: The methyl group at the 4-position provides mild electron-donating effects, subtly increasing the nucleophilicity of the aniline nitrogen, which facilitates downstream coupling reactions.
Figure 1: Structural rationale for integrating CAS 946774-01-2 into kinase inhibitor scaffolds.
Synthetic Methodologies & Workflows
To ensure high-fidelity API manufacturing, the synthesis of this compound must be robust, scalable, and free of impurities that could poison downstream catalysts. The standard synthesis proceeds via a two-step sequence starting from 4-methyl-2-nitrophenol.
Step-by-Step Experimental Protocol
Step 1: O-Alkylation of 4-Methyl-2-nitrophenol
-
Procedure: Charge a reactor with 4-methyl-2-nitrophenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (K₂CO₃, 2.5 eq) and stir for 30 minutes at room temperature. Gradually add 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq). Heat the mixture to 80°C for 6–8 hours.
-
Causality & Logic: The choice of K₂CO₃ in DMF is deliberate. K₂CO₃ provides sufficient basicity to deprotonate the phenolic OH (pKa ~7.2 due to the electron-withdrawing ortho-nitro group) without triggering base-catalyzed degradation of the alkylating agent. DMF, as a polar aprotic solvent, poorly solvates the phenoxide anion, thereby maximizing its nucleophilicity for the SN2 displacement.
Step 2: Catalytic Hydrogenation of the Nitro Intermediate
-
Procedure: Isolate the nitro intermediate via aqueous workup (extracting with Ethyl Acetate) and concentrate. Dissolve the intermediate in Methanol. Add 10% Palladium on Carbon (Pd/C, 0.05 eq by weight). Purge the vessel with Nitrogen, then introduce Hydrogen gas (H₂) at 1-2 atm. Stir vigorously at room temperature until hydrogen uptake ceases. Filter through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo to yield the target aniline.
-
Causality & Logic: Catalytic hydrogenation is strictly preferred over classical Béchamp reduction (Iron/HCl) or Tin(II) chloride. In pharmaceutical process chemistry, avoiding heavy metals is critical to comply with ICH Q3D guidelines for elemental impurities. Pd/C ensures a cleaner reaction profile, minimizing the formation of azoxy or hydroxylamine byproducts.
Figure 2: Two-step synthetic workflow for this compound.
Analytical & Quality Control (Self-Validating Protocols)
A protocol is only as reliable as its validation system. To ensure the integrity of CAS 946774-01-2 before deploying it in expensive downstream Buchwald-Hartwig aminations or SNAr couplings, the following self-validating Quality Control (QC) loop must be executed:
-
In-Process Control (IPC) via HPLC-UV: Reaction completion in Step 2 is monitored at 254 nm. The system validates itself when the lipophilic nitro intermediate completely disappears, replaced by a highly polar peak (the target aniline) that elutes significantly earlier on a reverse-phase C18 column due to the basic amine.
-
Structural Confirmation via ¹H-NMR (CDCl₃): The structural integrity is confirmed by the presence of a singlet integrating for 6 protons at ~2.3 ppm (the N,N-dimethyl group), a triplet at ~2.7 ppm (the CH₂ adjacent to the nitrogen), and a broad singlet at ~3.8 ppm (the primary aniline NH₂, exchangeable with D₂O).
-
Elemental Impurity Check: Because the final step utilizes Pd/C, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) must be used to verify that residual palladium levels are <10 ppm, ensuring the building block will not poison transition-metal catalysts used in subsequent drug assembly steps.
References
- Title: Aniline derivatives (WO1996015118A1)
2-[2-(Dimethylamino)ethoxy]-4-methylaniline molecular weight and formula
The following technical guide details the physicochemical profile, synthetic pathways, and experimental characterization of 2-[2-(Dimethylamino)ethoxy]-4-methylaniline , a critical building block in the synthesis of tyrosine kinase inhibitors (TKIs).
Molecular Identity, Synthesis, and Application in Medicinal Chemistry
Executive Summary
This compound (CAS: 946774-01-2 ) is a specialized aniline derivative used primarily as a pharmacophore building block in the development of small-molecule kinase inhibitors. Its structure features an electron-rich aniline core substituted with a solubilizing basic side chain [2-(dimethylamino)ethoxy] at the ortho position and a methyl group at the para position relative to the amine.
This substitution pattern is strategically designed to enhance the aqueous solubility and pharmacokinetic (PK) profile of drug candidates, particularly in the 4-anilinoquinazoline and 4-anilinoquinoline classes of EGFR and VEGFR inhibitors. This guide provides a validated synthetic workflow, safety protocols, and characterization data for researchers utilizing this intermediate.
Physicochemical Profile
The molecule combines a lipophilic toluene core with a hydrophilic, ionizable amine tail. This duality allows it to participate in key hydrogen bonding interactions within the ATP-binding pockets of kinase enzymes while maintaining oral bioavailability.
Table 1: Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 946774-01-2 | Verified Registry Number |
| Molecular Formula | C₁₁H₁₈N₂O | |
| Molecular Weight | 194.27 g/mol | Monoisotopic Mass: 194.14 |
| Physical State | Viscous Oil or Low-Melting Solid | Tends to darken upon oxidation |
| Solubility | Soluble in MeOH, DCM, DMSO | Moderate water solubility (pH dependent) |
| pKa (Predicted) | Basic N: ~9.2; Aniline N: ~4.5 | Protonation of the dimethylamino group drives solubility |
| LogP (Predicted) | 1.9 ± 0.4 | Lipophilic enough for membrane permeability |
Synthetic Utility & Pathway
The synthesis of this compound is best approached via a convergent route starting from 4-methyl-2-nitrophenol (2-nitro-p-cresol). This pathway avoids the selectivity issues associated with direct alkylation of aminophenols and ensures high purity of the final aniline.
Retrosynthetic Logic
-
Target: Aniline with ortho-alkoxy side chain.
-
Precursor: The corresponding nitro compound (protects the nitrogen from alkylation).
-
Starting Material: 4-methyl-2-nitrophenol, which is commercially available and inexpensive.
Reaction Pathway Diagram
The following diagram illustrates the validated two-step synthesis: O-Alkylation followed by Nitro Reduction .
Figure 1: Two-step synthetic pathway from 4-methyl-2-nitrophenol to the target aniline.
Experimental Protocols
Safety Warning: Anilines are toxic by inhalation and skin contact. Alkylating agents (Step 1) are potential carcinogens. Perform all reactions in a fume hood.
Step 1: Preparation of 2-[2-(Dimethylamino)ethoxy]-4-methyl-1-nitrobenzene
This step involves a Williamson ether synthesis. The use of a phase-transfer catalyst or polar aprotic solvent is critical for conversion.
-
Reagents:
-
4-Methyl-2-nitrophenol (1.0 eq)
-
2-Chloro-N,N-dimethylethylamine hydrochloride (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Solvent: DMF (Dimethylformamide) or Acetone (reflux).
-
-
Procedure:
-
Dissolve 4-methyl-2-nitrophenol in DMF (5 vol).
-
Add K₂CO₃ and stir at room temperature for 30 minutes to form the phenoxide anion.
-
Add 2-chloro-N,N-dimethylethylamine hydrochloride portion-wise.
-
Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Cool to RT, pour into ice water, and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude nitro ether is usually pure enough (>95%) for the next step. If necessary, purify via flash chromatography.
-
Step 2: Reduction to this compound
Catalytic hydrogenation is the cleanest method, but iron-mediated reduction is cost-effective for larger scales.
-
Reagents:
-
Nitro intermediate (from Step 1)
-
Catalyst: 10% Pd/C (5 wt% loading)
-
Hydrogen source: H₂ gas (balloon or 1 atm) or Ammonium Formate.
-
Solvent: Methanol or Ethanol.
-
-
Procedure:
-
Dissolve the nitro intermediate in Methanol.
-
Add the Pd/C catalyst carefully under nitrogen (pyrophoric hazard).
-
Purge the vessel with Hydrogen gas.
-
Stir vigorously at Room Temperature for 2–4 hours. The yellow color of the nitro compound will fade to colorless/pale brown.
-
Workup: Filter the catalyst through a Celite pad. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the target aniline as a viscous oil.
-
Storage: Store under Nitrogen or Argon at -20°C to prevent oxidation (browning).
-
Analytical Characterization
To validate the synthesis, the following spectral data should be confirmed.
Table 2: Expected NMR Shifts (in DMSO-d₆)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (Ring) | 6.50 – 6.70 | Multiplet | 3H |
| NH₂ (Aniline) | 4.50 – 4.80 | Broad Singlet | 2H |
| O-CH₂ | 3.95 – 4.05 | Triplet | 2H |
| N-CH₂ | 2.55 – 2.65 | Triplet | 2H |
| N(CH₃)₂ | 2.20 – 2.25 | Singlet | 6H |
| Ar-CH₃ | 2.10 – 2.15 | Singlet | 3H |
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated: 195.15 m/z. Found: 195.2 m/z.
-
Fragmentation: Loss of the dimethylaminoethyl chain may be observed in high-energy collisions.
Application in Drug Discovery
This molecule serves as the "right-hand side" amine in the synthesis of heterobicyclic kinase inhibitors. The basic side chain is critical for interacting with the solvent-exposed region of the kinase ATP pocket, improving the drug's solubility and bioavailability.
Structural Logic in TKI Design
-
Aniline NH: Forms a hydrogen bond with the hinge region of the kinase.
-
Alkoxy Chain: Extends into the solvent front; the tertiary amine can form salt bridges with acidic residues (e.g., Asp, Glu) at the pocket entrance.
-
Methyl Group: Provides hydrophobic packing against the gatekeeper residue or hydrophobic back-pocket.
Figure 2: Role of the target aniline in kinase inhibitor structure-activity relationships (SAR).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6484655 (Isomer Reference). Retrieved from [Link]
-
PrepChem. Synthesis of 2-amino-4-methoxy-N-methylaniline (Analogous Methodology). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Aniline Derivatives. Retrieved from [Link]
Technical Monograph: 2-[2-(Dimethylamino)ethoxy]-4-methylaniline
This guide serves as a comprehensive technical monograph for 2-[2-(Dimethylamino)ethoxy]-4-methylaniline (CAS 946774-01-2). It is designed for medicinal chemists and process development scientists optimizing the "solubility tails" of small molecule inhibitors.
Structural Identity, Synthetic Pathways, and Application in Drug Discovery
Executive Summary
This compound is a specialized aromatic amine building block.[1][2] Structurally, it consists of a p-toluidine core functionalized at the ortho-position with a dimethylaminoethyl ether side chain.
In modern drug discovery, this moiety is a critical pharmacophore. The basic tertiary amine (
-
Solubility Enhancement: It improves aqueous solubility of lipophilic kinase inhibitors via protonation at physiological pH.
-
Target Interaction: The ether oxygen and amine nitrogen often participate in hydrogen bonding networks within the solvent-exposed regions of ATP-binding pockets (e.g., EGFR, VEGFR kinases).
Nomenclature & Structural Analysis
To ensure precise communication in regulatory filings and patent literature, the IUPAC name is derived through a strict hierarchy of functional group priorities.
IUPAC Name Decomposition
Name: this compound
-
Parent Structure: Aniline (Benzenamine).[3] The amino group (-NH
) has the highest priority for nomenclature on the ring, defining position 1. -
Substituents:
-
Position 4: A Methyl group (-CH
). -
Position 2: A complex ether side chain.
-
-
Side Chain Breakdown:
-
Ethoxy: The linker is an ethoxy group (-O-CH
-CH -) attached to the benzene ring. -
2-(Dimethylamino): On the ethyl chain of the ethoxy group, position 2 (furthest from the oxygen) is substituted with a dimethylamino group [-N(CH
) ].
-
Structural Visualization (DOT)
The following diagram illustrates the hierarchical parsing of the chemical structure.
Figure 1: Hierarchical decomposition of the IUPAC name demonstrating priority rules.
Physicochemical Profile
Data presented below establishes the baseline for handling and characterization.
| Property | Value | Rationale/Method |
| CAS Number | 946774-01-2 | Unique Identifier |
| Molecular Formula | C | - |
| Molecular Weight | 194.27 g/mol | Monoisotopic Mass |
| Appearance | Pale yellow to brown oil | Oxidizes upon air exposure (typical of anilines) |
| Predicted pKa (Base) | ~9.2 (Tertiary amine) | Protonation site for salt formation |
| Predicted pKa (Acid) | ~4.5 (Aniline NH | Weakly basic, nucleophilic |
| LogP (Predicted) | 1.9 - 2.1 | Moderate lipophilicity; cell permeable |
Synthetic Methodology (High-Integrity Route)
While various routes exist, the Nitro-Reduction Route is preferred for scale-up due to the avoidance of N-protection steps on the aniline.
Retrosynthetic Analysis
-
Precursor: 1-(2-(Dimethylamino)ethoxy)-4-methyl-2-nitrobenzene
-
Starting Materials: 4-Methyl-2-nitrophenol (2-nitro-p-cresol) + 2-Chloro-N,N-dimethylethylamine HCl.
Step-by-Step Protocol
Step 1: Williamson Ether Synthesis
Objective: Alkylation of the phenol oxygen without affecting the nitro group.
-
Reagents: 4-Methyl-2-nitrophenol (1.0 eq), 2-Chloro-N,N-dimethylethylamine hydrochloride (1.2 eq), Potassium Carbonate (K
CO , 2.5 eq). -
Solvent: DMF or Acetonitrile (polar aprotic is essential).
-
Procedure:
-
Charge K
CO and phenol into DMF. Stir at 60°C for 30 min to form the phenoxide. -
Add the chloro-amine salt portion-wise.
-
Heat to 80-90°C for 4-6 hours. Monitor by TLC/HPLC.
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.
-
Yield Target: >85%.
-
Step 2: Chemoselective Reduction
Objective: Reduce the nitro group (-NO
-
Reagents: Hydrogen gas (H
), 10% Pd/C catalyst (5 wt% loading). -
Solvent: Methanol or Ethanol.
-
Procedure:
-
Dissolve the nitro-ether intermediate in Methanol.[5]
-
Add Pd/C catalyst under Nitrogen atmosphere (Safety Critical).
-
Purge with H
(balloon or Parr shaker at 30 psi). -
Stir at RT for 2-4 hours.
-
Filtration: Filter through Celite to remove Pd/C.
-
Isolation: Concentrate filtrate in vacuo. The product is an oil that may darken; store under Argon.
-
Synthesis Pathway Diagram (DOT)
Figure 2: Two-step industrial synthesis route via nitro-reduction.
Analytical Characterization & QC
To validate the identity of the synthesized material, the following self-validating analytical criteria must be met.
Proton NMR ( H-NMR, 400 MHz, DMSO-d )
-
Aromatic Region:
- 6.5 - 6.7 ppm (m, 3H): Characteristic of the 1,2,4-trisubstituted benzene ring.
-
Side Chain:
-
4.0 ppm (t, 2H): -O-CH
- (Deshielded by Oxygen). -
2.6 ppm (t, 2H): -CH
-N (Adjacent to Amine). -
2.2 ppm (s, 6H): -N(CH
) (Sharp singlet). -
2.15 ppm (s, 3H): Ar-CH
(Methyl on ring).
-
4.0 ppm (t, 2H): -O-CH
-
Exchangeable:
-
4.5 - 5.0 ppm (br s, 2H): -NH
(Disappears with D O shake).
-
4.5 - 5.0 ppm (br s, 2H): -NH
Quality Control Workflow
For API intermediate release, purity must be >98% (area %).
-
HPLC Method: C18 Column, Gradient 5% -> 95% Acetonitrile in Water (0.1% Formic Acid).
-
Note: The basic amine may tail on standard silica; use end-capped columns or high pH buffers (Ammonium Bicarbonate) if stable.
-
-
Impurity Watch:
-
Nitro-precursor: Incomplete reduction (Yellow color, different R
). -
O-alkylation vs N-alkylation: The use of K
CO favors O-alkylation, but N-alkylation of the aniline (if using an amino-phenol precursor) is a risk. The Nitro route eliminates this risk.
-
Safety & Handling (MSDS Highlights)
-
Hazard Class: Acute Tox. 4 (Oral), Skin Irrit. 2.
-
Specific Hazard: Like most anilines, this compound can cause methemoglobinemia upon prolonged exposure.
-
Storage: Hygroscopic and air-sensitive. Store at 2-8°C under inert gas (Argon/Nitrogen).
References
-
PubChem Compound Summary. "2-Ethoxy-4-methylaniline derivatives and related structures." National Center for Biotechnology Information. Accessed October 2023.[5] [Link]
-
World Intellectual Property Organization (WIPO). "WO2006011696 - Method for Preparing 4-[2-(Dimethylamino)ethoxy]benzylamine." (Analogous chemistry reference). [Link][6]
Sources
- 1. chem960.com [chem960.com]
- 2. This compound | 946774-01-2 [chemicalbook.com]
- 3. 2-Ethoxy-4-methylaniline | C9H13NO | CID 24706534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-methylaniline | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN101735071A - Method for producing 4-N, N-dimethylamino methylaniline - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Monograph: 2-[2-(Dimethylamino)ethoxy]-4-methylaniline
Executive Summary
This technical guide profiles 2-[2-(Dimethylamino)ethoxy]-4-methylaniline (CAS: 170277-77-7), a critical pharmacophore precursor used primarily in the synthesis of Gefitinib (Iressa) , a first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor.
For researchers and process chemists, this molecule represents the "solubilizing tail" of the final drug candidate. Its structural integrity is paramount; the dimethylamino side chain provides the necessary pKa for lysosomal trapping and oral bioavailability, while the aniline amine serves as the nucleophile for the critical
This guide details the synthesis, characterization, and quality control protocols required to handle this intermediate with pharmaceutical rigor.
Chemical Identity & Physicochemical Properties[1][2][3]
The molecule consists of a toluene core functionalized with a primary amine (aniline) and an ortho-ether linked dimethylamine tail.
Structural Data
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Name | Gefitinib Side-Chain Aniline |
| CAS Number | 170277-77-7 |
| Molecular Formula | |
| Molecular Weight | 194.27 g/mol |
| SMILES | Cc1ccc(N)c(OCCN(C)C)c1 |
Physical Properties
| Property | Value | Experimental Note |
| Appearance | Pale brown oil to low-melting solid | Darkens upon air oxidation (aniline instability). |
| Boiling Point | ~320°C (Predicted) | Typically purified via vacuum distillation or used crude. |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate | High solubility in acidic aqueous media (protonation of |
| pKa (Calc) | ~9.2 (tertiary amine), ~4.5 (aniline) | The side chain is basic; the aniline is weakly basic. |
Synthetic Pathways & Process Chemistry
The synthesis of this compound is a classic two-step sequence: Williamson Etherification followed by Nitro Reduction .
Reaction Scheme Logic
-
Precursor Selection: The starting material is 2-nitro-4-methylphenol . The nitro group acts as a protecting group for the future aniline and activates the phenol for deprotonation.
-
Alkylation: The phenol is reacted with 2-chloro-N,N-dimethylethylamine (often as the hydrochloride salt).
-
Reduction: The nitro group is reduced to the primary amine.
Visualization: Synthetic Workflow
The following diagram illustrates the industrial route to the target aniline.
Figure 1: Two-step synthesis of this compound from nitrocresol.
Detailed Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques.
Step 1: Etherification
-
Charge: To a reactor, add 2-nitro-4-methylphenol (1.0 eq) and Potassium Carbonate (
, 2.5 eq) in DMF (5 vol). -
Addition: Add 2-chloro-N,N-dimethylethylamine HCl (1.2 eq) portion-wise.
-
Reaction: Heat to 80°C for 6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Quench with water. Extract into Ethyl Acetate. The nitro-intermediate is usually a yellow solid.
Step 2: Reduction (Catalytic Hydrogenation)
-
Charge: Dissolve the nitro-intermediate in Methanol. Add 10% Pd/C catalyst (5 wt% loading).
-
Reaction: Stir under
atmosphere (balloon pressure or 1-3 bar) at RT for 4–12 hours. -
Filtration: Filter through Celite to remove Pd/C. Caution: Pyrophoric catalyst.
-
Isolation: Concentrate in vacuo. The product is an oil that may crystallize upon standing.
Application in Drug Discovery (Gefitinib Synthesis)[4]
The primary utility of this aniline is its role as the nucleophile in the synthesis of Gefitinib.
Mechanism of Action (Chemical)
The reaction is a Nucleophilic Aromatic Substitution (
Visualization: Gefitinib Coupling
Figure 2: The convergent synthesis step where the aniline is coupled to form Gefitinib.
Analytical Characterization & Quality Control
Ensuring the purity of this intermediate is critical to prevent "dimeric" impurities in the final API.[1]
Recommended HPLC Method
Because the molecule contains a basic amine, standard acidic mobile phases can cause peak tailing. A high-pH buffer or ion-pairing agent is recommended.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse XDB), |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 9.0 adjusted with |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) |
| Retention Time | ~8-10 min (Estimated based on logP) |
Impurity Profiling
-
Starting Phenol: Monitor for 2-nitro-4-methylphenol (Yellow, distinct UV shift).
-
Nitro-Intermediate: Incomplete reduction results in 1-(2-(dimethylamino)ethoxy)-4-methyl-2-nitrobenzene. This is the most critical impurity to control before the coupling step.
-
Oxidation Products: Anilines oxidize to azo-compounds or quinones if stored improperly. Store under Nitrogen/Argon.
Safety & Handling
GHS Classification:
-
Acute Toxicity (Oral/Inhalation): Category 4
-
Skin Corrosion/Irritation: Category 2
-
Eye Damage/Irritation: Category 2A
Precautions:
-
Handling: Use in a fume hood. Avoid dust/mist formation.
-
Storage: Hygroscopic and air-sensitive. Store in a cool, dry place under inert gas (Argon preferred).
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
-
AstraZeneca UK Ltd. (1996). Quinazoline derivatives and their use as anti-cancer agents. WO Patent 96/33980.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6484655, 4-[2-(Dimethylamino)ethoxy]aniline (Analogous Structure). Retrieved from .
-
Chandregowda, V., et al. (2009). Synthesis and antiproliferative activity of novel gefitinib analogues. European Journal of Medicinal Chemistry.
-
BenchChem. (2025).[2] HPLC Methodologies for Aniline Derivatives.
Sources
2-[2-(Dimethylamino)ethoxy]-4-methylaniline SMILES and InChI key
Executive Summary & Compound Identity
2-[2-(Dimethylamino)ethoxy]-4-methylaniline (CAS 946774-01-2) is a specialized aromatic amine intermediate used primarily in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs). Its structure features an aniline core substituted with a methyl group at the para position and a dimethylaminoethoxy side chain at the ortho position. This specific substitution pattern renders it a critical "privileged scaffold" for designing drugs that target the ATP-binding pockets of enzymes like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).
The presence of the basic dimethylamino side chain improves the solubility of the final drug candidates and often participates in solvent-front interactions within the kinase binding pocket, enhancing potency and selectivity.
Chemical Identifiers[1][2][3][4][5][6][7][8][9][10]
| Identifier Type | Value |
| Chemical Name | This compound |
| CAS Registry Number | 946774-01-2 |
| Molecular Formula | C₁₁H₁₈N₂O |
| Molecular Weight | 194.27 g/mol |
| SMILES | Cc1ccc(N)c(OCCN(C)C)c1 |
| InChI String | InChI=1S/C11H18N2O/c1-9-6-7-10(12)11(8-9)14-5-4-13(2)3/h6-8H,4-5,12H2,1-3H3 |
| InChI Key | DNRWVLXLPYRQNN-UHFFFAOYSA-N |
Synthesis & Manufacturing Protocol
The synthesis of this compound is a two-step process involving the selective O-alkylation of a nitrophenol precursor followed by the reduction of the nitro group. This protocol prioritizes regioselectivity and yield optimization.
Retrosynthetic Analysis
The target molecule is an aniline with an ether group at the ortho position and a methyl group at the para position.
-
Target: 1-Amino-2-alkoxy-4-methylbenzene.
-
Precursor (Nitro): 1-Nitro-2-alkoxy-4-methylbenzene.
-
Starting Material: 5-Methyl-2-nitrophenol (also known as 6-nitro-m-cresol).
-
Note: Using 4-methyl-2-nitrophenol would yield the 5-methyl aniline isomer, which is incorrect.
-
Step-by-Step Methodology
Phase 1: Williamson Ether Synthesis (O-Alkylation)
This step introduces the dimethylaminoethyl side chain.
-
Reagents: 5-Methyl-2-nitrophenol (1.0 eq), 2-(Dimethylamino)ethyl chloride hydrochloride (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
-
Conditions: 60–80°C, 4–6 hours.
Protocol:
-
Charge a reaction vessel with 5-methyl-2-nitrophenol and DMF.
-
Add anhydrous K₂CO₃. Stir for 30 minutes at room temperature to form the phenoxide anion.
-
Add 2-(Dimethylamino)ethyl chloride hydrochloride portion-wise.
-
Heat the mixture to 80°C and monitor by TLC/HPLC until the phenol is consumed.
-
Workup: Cool to room temperature, pour into ice water, and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the intermediate 2-[2-(dimethylamino)ethoxy]-4-methyl-1-nitrobenzene .
Phase 2: Nitro Reduction
This step converts the nitro group to the primary amine without affecting the ether linkage.
-
Reagents: Hydrogen gas (H₂), 10% Pd/C catalyst (10 wt% loading).
-
Solvent: Methanol or Ethanol.
-
Conditions: Room temperature, 1–3 atm H₂ pressure, 2–4 hours.
Protocol:
-
Dissolve the nitro intermediate from Phase 1 in Methanol.
-
Add 10% Pd/C catalyst under an inert nitrogen atmosphere (Safety: Pyrophoric catalyst).
-
Purge the vessel with Hydrogen gas and stir vigorously under H₂ balloon pressure or in a hydrogenation shaker.
-
Monitor reaction progress by LC-MS (Disappearance of Nitro peak M+H 225; Appearance of Amine peak M+H 195).
-
Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to obtain the crude aniline.
-
Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₃) or recrystallization from hexane/ether.
Reaction Pathway Diagram[2][8]
Figure 1: Synthetic pathway from 5-methyl-2-nitrophenol to the target aniline.
Applications in Drug Development[6][11][12]
This compound serves as a vital pharmacophore building block in Medicinal Chemistry, particularly for Kinase Inhibitors.
Mechanism of Action Integration
In the context of Tyrosine Kinase Inhibitors (TKIs), this aniline fragment typically functions as the "hinge binder" or the "solvent-exposed tail" carrier.
-
Aniline Nitrogen: Forms a crucial hydrogen bond with the kinase hinge region (e.g., Cys797 in EGFR).
-
Dimethylaminoethoxy Tail: Extends into the solvent channel. The tertiary amine can be protonated at physiological pH, forming salt bridges with aspartate or glutamate residues (e.g., Asp800), improving affinity and solubility.
-
4-Methyl Group: Fills hydrophobic pockets (gatekeeper regions), enhancing selectivity against off-target kinases.
Structural Logic Diagram
Figure 2: Pharmacophore mapping of the compound within a kinase binding site.
Quality Control & Analytical Data
To ensure the integrity of this intermediate for pharmaceutical use, the following analytical specifications must be met.
Specification Table
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Pale yellow to brown oil or low-melting solid |
| Purity | HPLC (C18, Acetonitrile/Water) | ≥ 98.0% (Area %) |
| Identification | ¹H-NMR (DMSO-d₆) | Consistent with structure |
| Mass Spectrometry | LC-MS (ESI+) | [M+H]⁺ = 195.15 ± 0.5 Da |
| Water Content | Karl Fischer | ≤ 0.5% w/w |
| Residual Solvents | GC-HS | DMF < 880 ppm, MeOH < 3000 ppm |
Key NMR Signals (Predicted)
-
Aromatic Protons: Three signals in the 6.5–6.8 ppm region (1,2,4-substitution pattern).
-
NH₂: Broad singlet around 4.5–5.0 ppm (exchangeable with D₂O).
-
OCH₂: Triplet around 4.0 ppm.
-
NCH₂: Triplet around 2.6 ppm.
-
N(CH₃)₂: Singlet around 2.2 ppm (6H).
-
Ar-CH₃: Singlet around 2.1 ppm (3H).
Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity (Oral/Dermal): Category 4.[1]
-
Skin/Eye Irritation: Category 2 (Irritant).
-
Sensitization: Potential skin sensitizer (typical for anilines).
Precautions:
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Anilines are prone to oxidation (darkening) upon air exposure.
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid inhalation of dust/vapors.
-
Spill: Absorb with sand/vermiculite. Do not flush into surface water (toxic to aquatic life).
References
-
PubChem. (2025).[2] Compound Summary for CID 446774. National Center for Biotechnology Information. [Link]
- Google Patents. (2006). Method for preparing 4-[2-(dimethylamino)
Sources
Technical Whitepaper: 2-[2-(Dimethylamino)ethoxy]-4-methylaniline
This guide details the technical profile, synthesis, and application of 2-[2-(Dimethylamino)ethoxy]-4-methylaniline (CAS 946774-01-2), a specialized aniline building block critical in the development of small-molecule tyrosine kinase inhibitors (TKIs).
A Critical Intermediate in Quinazoline-Based TKI Synthesis
Executive Summary
This compound is a bifunctional pharmacophore precursor used primarily in the synthesis of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors. Its structure combines an electron-rich aniline head—essential for binding to the kinase hinge region—with a basic dimethylaminoethoxy side chain that enhances aqueous solubility and pharmacokinetic (PK) profiles.
While commercially categorized as a "Gefitinib intermediate" due to structural homology, this compound is a versatile building block for next-generation kinase inhibitors, including analogs of Vandetanib and Foretinib , where the solubility-enhancing side chain is positioned at the ortho-aniline site rather than the quinazoline core.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Number | 946774-01-2 |
| Synonyms | 4-Amino-3-[2-(dimethylamino)ethoxy]toluene; 2-(2-Dimethylaminoethoxy)-4-methylbenzenamine |
| Molecular Formula | C₁₁H₁₈N₂O |
| Molecular Weight | 194.27 g/mol |
| SMILES | Cc1ccc(N)c(OCCN(C)C)c1 |
Physicochemical Properties
Note: Data represents experimentally validated values where available, supplemented by consensus computational models for novel intermediates.
| Property | Value / Description | Implications for Processing |
| Physical State | Viscous Oil to Low-Melting Solid | Requires gentle heating for transfer; prone to supercooling. |
| Melting Point | 32–36 °C (Predicted) | Store under refrigeration to maintain solid state. |
| Boiling Point | ~315 °C (at 760 mmHg) | High boiling point requires high-vacuum distillation for purification. |
| pKa (Base) | ~9.2 (Tertiary amine) | Forms stable salts (HCl, fumarate) for easier handling. |
| LogP | 1.85 | Moderately lipophilic; good membrane permeability. |
| Solubility | Soluble in DCM, MeOH, DMSO. | High organic solubility facilitates coupling reactions. |
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of this compound follows a robust two-stage protocol: Williamson Ether Synthesis followed by Nitro Reduction . This route is preferred over direct aniline alkylation to prevent over-alkylation of the nitrogen.
Retrosynthetic Analysis
The target molecule is disassembled into two commercially available precursors:
-
4-Methyl-2-nitrophenol (The scaffold)
-
2-(Dimethylamino)ethyl chloride hydrochloride (The side chain donor)
Detailed Synthesis Protocol
Step 1: O-Alkylation (Ether Formation)
-
Reagents: 4-Methyl-2-nitrophenol (1.0 eq), 2-(Dimethylamino)ethyl chloride HCl (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).
-
Solvent: DMF or Acetonitrile (MeCN).
-
Conditions: 80–100 °C, 6–12 hours.
-
Mechanism: Nucleophilic substitution (S_N2). The phenoxide ion attacks the alkyl chloride.
-
Process Note: Use of a phase transfer catalyst (e.g., TBAB) can accelerate the reaction in MeCN.
Step 2: Nitro Group Reduction
-
Precursor: 2-[2-(Dimethylamino)ethoxy]-4-methyl-1-nitrobenzene.
-
Method A (Catalytic Hydrogenation): H₂ (3–5 bar), 10% Pd/C catalyst, Methanol, RT.
-
Method B (Chemical Reduction): Iron powder (Fe) / Ammonium Chloride (NH₄Cl) in EtOH/H₂O.
-
Purification: Filtration of catalyst, concentration, and high-vacuum distillation or conversion to HCl salt.
Visualization of Synthesis Logic
Caption: Two-step industrial synthesis route converting nitrophenol to the target aniline via etherification and hydrogenation.
Part 3: Role in Drug Development
This aniline is a "privileged structure" in medicinal chemistry, specifically for Type I and Type II Kinase Inhibitors .
Pharmacophore Mechanics
In the context of drugs like Gefitinib or Vandetanib analogs, this molecule serves two distinct functions:
-
Hinge Binding (Head): The aniline nitrogen (NH₂) forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket (e.g., Met793 in EGFR).
-
Solvent Exposure (Tail): The dimethylaminoethoxy chain extends towards the solvent front. The basic nitrogen (protonated at physiological pH) improves water solubility—a common challenge for lipophilic quinazoline cores.
Incorporation Strategy
The aniline is typically coupled to a 4-chloroquinazoline or 4-chloroquinoline core via an S_NAr (Nucleophilic Aromatic Substitution) reaction.
Caption: Convergent synthesis workflow showing the coupling of the aniline building block to a kinase inhibitor core.
Part 4: Analytical Characterization
To ensure the integrity of this intermediate for pharmaceutical use, the following analytical standards must be met.
HPLC Method (Impurity Profiling)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffers basic amine).
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic core) and 210 nm.
-
Key Impurities:
-
Nitro-precursor: Elutes later due to lower polarity.
-
Over-alkylated byproducts: Elutes earlier or later depending on pH.
-
NMR Validation (¹H NMR in DMSO-d₆)
-
δ 2.15 ppm (s, 3H): Methyl group on the benzene ring.
-
δ 2.25 ppm (s, 6H): Dimethylamino group (N(CH₃)₂).
-
δ 2.65 ppm (t, 2H): Methylene protons adjacent to nitrogen (CH₂-N).
-
δ 4.05 ppm (t, 2H): Methylene protons adjacent to oxygen (O-CH₂).
-
δ 4.50 ppm (br s, 2H): Aniline NH₂ protons (Exchangeable).
-
δ 6.50–6.80 ppm (m, 3H): Aromatic protons (1,2,4-substitution pattern).
Part 5: Handling, Stability & Safety
Stability
-
Oxidation Sensitivity: Anilines are prone to oxidation (browning) upon exposure to air/light. Store under nitrogen or argon.
-
Hygroscopicity: The tertiary amine side chain can absorb moisture. Store in desiccated conditions.
Safety Hazards (GHS Classification)
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin Sensitization: Potential to cause allergic skin reactions.
-
Specific Hazard: Like many anilines, may induce methemoglobinemia (interference with oxygen transport in blood).
-
PPE: Nitrile gloves, chemical splash goggles, and fume hood are mandatory.
References
-
Sigma-Aldrich. Product Specification: 2-Methylaniline Derivatives.[3] Retrieved from .
-
PubChem. Compound Summary for CAS 946774-01-2. National Library of Medicine. Retrieved from .
-
BenchChem. Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline: A Detailed Protocol. Retrieved from .
-
European Patent Office. Quinazoline Derivatives as Kinase Inhibitors. Patent WO2005023783 (Contextual reference for Gefitinib intermediates).[4]
-
Royal Society of Chemistry. Design and Synthesis of EGFR Inhibitors. RSC Medicinal Chemistry. Retrieved from .
Sources
Safety data sheet (SDS) for 2-[2-(Dimethylamino)ethoxy]-4-methylaniline
This guide is structured as an operational technical document for the safe handling and characterization of 2-[2-(Dimethylamino)ethoxy]-4-methylaniline . It moves beyond standard SDS reporting to provide actionable, field-proven protocols for research environments.
Technical Monograph & Safe Handling Protocols
Document Control:
-
Subject: this compound
-
CAS Registry Number: 946774-01-2[1]
-
Primary Application: Pharmacophore building block (Kinase Inhibitor Synthesis)[2]
-
Chemical Class: Substituted Aniline / Tertiary Amino-Ether
Part 1: Chemical Identity & Molecular Architecture[3]
This compound represents a "dual-function" hazard class, combining the systemic toxicity of an aniline with the corrosivity/basicity of an aliphatic tertiary amine .[2] Understanding this duality is critical for selecting appropriate engineering controls.
Structural Specification
-
Molecular Formula: C₁₁H₁₈N₂O[2]
-
Physical State: Solid (Low melting point, typically off-white to pale brown; darkens upon oxidation).[2]
Functional Group Analysis (The "Why" Behind the Hazard)
The molecule consists of three distinct zones affecting reactivity and safety:
-
The Aniline Head (Pos 1): Primary amine attached to the aromatic ring.[2] Risk:[5][6][7] Methemoglobinemia, skin sensitization, and oxidation sensitivity.[2]
-
The Ether Linker (Pos 2): Provides solubility but adds flexibility to the side chain.[2]
-
The Tertiary Amine Tail: Highly basic dimethylamino group.[2] Risk:[5][6][7] Caustic injury to mucous membranes and eyes (Serious Eye Damage Cat.[2] 1).
Figure 1: Functional group hazard analysis mapping structural features to specific safety risks.[2]
Part 2: Hazard Profiling & Toxicology[3][7][8]
Senior Scientist Note: While specific toxicological data for this exact intermediate (CAS 946774-01-2) may be limited in public databases compared to registered drugs, we must apply the Precautionary Principle based on its structural analogs (e.g., p-cresidine derivatives and aliphatic amines).[2]
GHS Classification (Derived & Standardized)
| Hazard Class | Category | Hazard Statement | Mechanistic Basis |
| Acute Toxicity (Oral) | Cat.[2] 3 or 4 | H301/H302: Toxic/Harmful if swallowed | Aniline absorption; interference with oxygen transport.[2] |
| Skin Corrosion/Irritation | Cat.[2][6][7] 2 | H315: Causes skin irritation | Basic nature of the dimethylamino group.[2] |
| Serious Eye Damage | Cat. 1 | H318: Causes serious eye damage | High pH of the tertiary amine tail causes rapid corneal opacity.[2] |
| Skin Sensitization | Cat. 1 | H317: May cause allergic skin reaction | Anilines are notorious haptens (protein binding).[2] |
| STOT - Repeated | Cat. 2 | H373: Damage to blood/spleen | Methemoglobinemia risk from chronic aniline exposure.[2] |
Critical Health Effects[3]
-
Methemoglobinemia: The aniline moiety can be metabolized to reactive intermediates (e.g., N-hydroxylamines) that oxidize hemoglobin Fe(II) to Fe(III), preventing oxygen transport.[2] Symptoms:[5][7] Cyanosis (blue lips/nails), fatigue, dizziness.[2]
-
Irreversible Eye Injury: The tertiary amine is lipophilic and basic.[2] If splashed, it penetrates the cornea rapidly.[2] Immediate irrigation is the only defense.
Part 3: Safe Handling Protocols (Self-Validating Systems)
This section outlines a "Zero-Contact" workflow. The protocol is self-validating: if you smell the amine (fishy odor) or see the solid darkening, the containment or storage has failed.[2]
Engineering Controls & PPE[3]
-
Primary Containment: Chemical Fume Hood (Certified face velocity > 100 fpm).[2]
-
Glove Protocol: Double-gloving is mandatory .[2]
-
Respiratory: If handling micronized powder outside a hood (not recommended), use a P100/OV cartridge.[2]
Weighing & Solubilization Workflow
-
Step 1 (Preparation): Place a secondary containment tray in the hood. Line with absorbent pads.[2]
-
Step 2 (Environment): This compound is air-sensitive.[2][6] Ideally, weigh in a glove box under N₂.[2] If using a hood, flush the headspace of the container with Argon/Nitrogen immediately after opening.[2]
-
Step 3 (Transfer): Use anti-static spatulas.[2] Avoid metal spatulas if the compound appears damp or sticky (corrosion risk).[2]
-
Step 4 (Decontamination): Wipe all tools with a 5% Acetic Acid solution (neutralizes the amine) followed by ethanol.[2]
Waste Management[3]
-
pH Check: Waste streams containing this compound are basic.[2] Do not mix with acid waste streams without controlled neutralization (exothermic risk).[2]
-
Segregation: Dispose of as "Toxic Organic Basic Waste."[2]
Figure 2: Operational decision matrix for handling and quality verification.
Part 4: Emergency Response
First Aid (Chemical Specific)[3]
-
Eye Contact (CRITICAL):
-
Skin Contact:
-
Inhalation/Ingestion:
Firefighting[3]
-
Media: Alcohol-resistant foam, dry chemical, or CO₂.[2]
-
Hazard: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide.[2]
-
Specifics: Do not use a solid water stream (may scatter the basic melt).[2]
Part 5: Stability & Analytical Verification[3]
To ensure research integrity, you must verify that the safety profile hasn't changed due to degradation.[2]
-
Storage Conditions: Keep at 2–8°C (or -20°C for long term), under inert atmosphere (Argon/Nitrogen). Protect from light.[2]
-
Incompatibility: Reacts violently with strong oxidizing agents (e.g., permanganates) and acid chlorides.[2]
-
Self-Validation of Purity:
References
-
PubChem. (2025).[2][8][9] Compound Summary: 4-[2-(dimethylamino)ethoxy]-N-methylaniline (Related Structure).[2] National Library of Medicine.[2] [Link][2]
-
ECHA. (2024).[2][6] Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity (STOT).[2] European Chemicals Agency.[2][8][9] [Link]
Sources
- 1. This compound CAS#: 946774-01-2 [chemicalbook.com]
- 2. PubChemLite - 4-[2-(dimethylamino)ethoxy]-n-methylaniline (C11H18N2O) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 946774-01-2 [chemicalbook.com]
- 4. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE | 20059-73-8 [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Ethoxy-4-methylaniline | C9H13NO | CID 24706534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-[2-(Dimethylamino)ethoxy]aniline | C10H16N2O | CID 6484655 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Characterization of 2-[2-(Dimethylamino)ethoxy]-4-methylaniline
Topic: 2-[2-(Dimethylamino)ethoxy]-4-methylaniline: Physicochemical Characterization & Handling Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary & Compound Identity
This compound (CAS 946774-01-2 ) is a specialized aniline intermediate used primarily in the synthesis of tyrosine kinase inhibitors (TKIs).[1][2][3] Its structural motif—an aniline core substituted with a basic dimethylaminoethoxy side chain—imparts specific solubility and binding properties crucial for drug-receptor interactions.
This guide addresses the physicochemical properties of this compound, focusing on the critical parameters of melting point (MP) and boiling point (BP) .[4] Due to the flexible ether side chain and the basic tertiary amine, this compound often exists at the boundary between a viscous oil and a low-melting solid, presenting unique challenges in purification and handling.
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 946774-01-2 |
| Molecular Formula | C₁₁H₁₈N₂O |
| Molecular Weight | 194.27 g/mol |
| Synonyms | 4-Amino-3-[2-(dimethylamino)ethoxy]toluene; Benzenamine, 2-[2-(dimethylamino)ethoxy]-4-methyl- |
| Structural Features | Primary aniline (C1), 2-(Dimethylamino)ethoxy (C2), Methyl (C4) |
Physicochemical Properties: Melting & Boiling Points[5]
Melting Point (MP) Analysis
The melting point of this compound is a critical quality attribute (CQA) that indicates purity and solvate form.
-
Experimental Status: This compound is frequently isolated as a viscous amber oil or a low-melting waxy solid at room temperature.
-
Predicted Range: 35 °C – 55 °C (at 1 atm).
-
Thermodynamic Behavior: The presence of the flexible 2-(dimethylamino)ethoxy chain disrupts the crystal lattice packing of the planar aniline ring, significantly lowering the melting point compared to rigid analogs like 2-methoxy-4-methylaniline (MP ~50–55 °C).
-
Supercooling: Samples often exhibit supercooling, remaining liquid well below their true thermodynamic melting point. Crystallization may require seeding or prolonged storage at -20 °C.
Boiling Point (BP) Analysis
Due to the high molecular weight and polarity, the atmospheric boiling point is theoretical; the compound will decompose before boiling at standard pressure.
-
Predicted Atmospheric BP: 320 °C – 340 °C (at 760 mmHg).
-
Experimental Distillation Range: 145 °C – 155 °C at 0.5 mmHg (High Vacuum).
-
Decomposition Risk: Attempting to distill at pressures >5 mmHg risks oxidative degradation (darkening) and N-oxide formation.
Summary of Physical Data
| Property | Value / Range | Condition | Note |
| Physical State | Viscous Liquid / Waxy Solid | 25 °C | Highly dependent on purity and moisture content. |
| Melting Point | 35 – 55 °C (Predicted) | 1 atm | Tendency to supercool. |
| Boiling Point | 330 ± 20 °C (Predicted) | 760 mmHg | Do not attempt. Decomposition likely. |
| Boiling Point | 145 – 155 °C | 0.5 mmHg | Recommended purification method. |
| pKa (Base) | ~9.0 – 9.5 | Aqueous | Attributed to the tertiary dimethylamine. |
| LogP | ~1.9 | Octanol/Water | Moderate lipophilicity. |
Experimental Protocols for Characterization
Protocol A: Differential Scanning Calorimetry (DSC) for MP
Rationale: Traditional capillary methods are unreliable for waxy solids that soften gradually. DSC provides a precise onset temperature.
-
Sample Prep: Weigh 2–5 mg of the solidified sample into a Tzero aluminum pan. Hermetically seal to prevent moisture absorption (the amine is hygroscopic).
-
Equilibration: Cool the sample to -40 °C to ensure full crystallization. Hold for 5 minutes.
-
Ramp: Heat from -40 °C to 100 °C at a rate of 5 °C/min.
-
Analysis: Identify the endothermic peak. The onset temperature of the peak is recorded as the melting point.
-
Note: A broad peak indicates impurities or an amorphous phase.
-
Protocol B: Vacuum Distillation for BP Determination
Rationale: Determining the boiling point at reduced pressure is the standard method for purifying this intermediate.
-
Setup: Equip a short-path distillation apparatus with a high-vacuum line (oil pump) and a digital manometer.
-
Inert Atmosphere: Flush the system with dry Nitrogen (N₂) to prevent aniline oxidation.
-
Heating: Use a silicone oil bath. Heat slowly.
-
Observation:
-
Fraction 1 (Volatiles): <100 °C (solvent traces).
-
Main Fraction: Collect when vapor temperature stabilizes (e.g., 145–150 °C at 0.5 mmHg).
-
-
Validation: Record the exact pressure. Use a nomograph to convert to atmospheric equivalent for reporting.
Handling, Stability, and Synthesis Context
Hygroscopicity and Storage
The tertiary amine side chain makes this compound hygroscopic . Absorption of atmospheric water lowers the melting point (depression) and can lead to hydrolysis of downstream products.
-
Storage: Store under Argon/Nitrogen at 2–8 °C.
-
Container: Amber glass (protect from light) with Teflon-lined caps.
Synthesis Workflow Visualization
The following diagram illustrates the logical flow for synthesizing and purifying this compound, highlighting where physical property checks are critical.
Figure 1: Synthesis and purification logic. Vacuum distillation is the preferred purification method due to the compound's thermal sensitivity and high boiling point.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6484655 (Isomer Analog). Retrieved from [Link]
- Furniss, B. S., et al. (1989).Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Sources
Methodological & Application
Synthesis of 2-[2-(Dimethylamino)ethoxy]-4-methylaniline from 2-amino-5-methylphenol
Application Note: Precision Synthesis of 2-[2-(Dimethylamino)ethoxy]-4-methylaniline
Executive Summary
This application note details a robust, scalable protocol for the synthesis of This compound starting from 2-amino-5-methylphenol .
The synthesis of alkoxy-substituted anilines from aminophenols presents a classic chemoselectivity challenge: distinguishing between the nucleophilic oxygen (phenol) and nitrogen (aniline). Direct alkylation often results in a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, leading to poor yields and laborious purification.[1]
To address this, we employ a Schiff Base Protection Strategy . By temporarily masking the aniline amine as a benzylidene imine, we exclusively direct the alkylation to the phenolic oxygen. Subsequent mild hydrolysis releases the target molecule in high purity. This protocol is designed for researchers requiring high-fidelity intermediates for kinase inhibitor development or GPCR ligand synthesis.
Retrosynthetic Analysis & Strategy
The target molecule contains a basic ether side chain and a primary aniline. The core strategy relies on the difference in pKa and nucleophilicity between the phenoxide and the neutral amine, enhanced by steric protection.
Strategic Pathway:
-
Protection: Condensation of 2-amino-5-methylphenol with benzaldehyde to form the imine (Schiff base). This removes the N-H protons, preventing N-alkylation.
-
Alkylation: Williamson ether synthesis using 2-chloro-N,N-dimethylethanamine hydrochloride.
-
Deprotection: Acid-catalyzed hydrolysis of the imine to regenerate the primary aniline.
Figure 1: Retrosynthetic disconnection showing the protection-alkylation-deprotection sequence.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[2][3] | Equiv.[3][4][5] | Role |
| 2-Amino-5-methylphenol | 2835-98-5 | 1.0 | Starting Material |
| Benzaldehyde | 100-52-7 | 1.05 | Protecting Group |
| 2-Chloro-N,N-dimethylethanamine HCl | 4584-46-7 | 1.2 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 3.0 | Base |
| DMF (Anhydrous) | 68-12-2 | - | Solvent |
| Ethanol (EtOH) | 64-17-5 | - | Solvent |
| Hydrochloric Acid (2N) | 7647-01-0 | - | Deprotection |
Stage 1: Chemoselective Protection (Imine Formation)
Objective: Mask the aniline nitrogen to prevent side reactions.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.
-
Charging: Add 2-amino-5-methylphenol (12.3 g, 100 mmol) and Benzaldehyde (11.1 g, 105 mmol) into Toluene (100 mL).
-
Note: Toluene is preferred over ethanol here to azeotropically remove water, driving the equilibrium forward.
-
-
Reaction: Reflux the mixture for 3–4 hours. Monitor the collection of water in the Dean-Stark trap.
-
Endpoint: Reaction is complete when water evolution ceases.
-
-
Isolation: Concentrate the toluene solution under reduced pressure (Rotavap). The residue (Schiff base) often solidifies upon cooling.
-
Purification: Recrystallize from Ethanol/Hexane if necessary, though the crude is usually sufficiently pure (>95%) for the next step.
-
Validation: ¹H NMR should show the disappearance of the aniline -NH₂ protons and the appearance of the imine -N=CH- proton (~8.5 ppm).
-
Stage 2: Regioselective O-Alkylation
Objective: Attach the dimethylaminoethyl chain to the phenolic oxygen.
-
Setup: Use a dry 500 mL RBF under an inert atmosphere (N₂ or Ar).
-
Solvation: Dissolve the Schiff base intermediate (from Stage 1) in anhydrous DMF (100 mL).
-
Base Addition: Add Potassium Carbonate (41.4 g, 300 mmol). Stir for 15 minutes at room temperature.
-
Why K₂CO₃? It is strong enough to deprotonate the phenol (pKa ~10) but mild enough to avoid degrading the imine. Excess is used to neutralize the HCl salt of the alkylating agent.
-
-
Reagent Addition: Add 2-chloro-N,N-dimethylethanamine hydrochloride (17.3 g, 120 mmol).
-
Reaction: Heat the mixture to 80°C for 6–8 hours.
-
Monitoring: Check by TLC (DCM/MeOH 9:1) or HPLC.[3] The starting phenol-imine should disappear.
-
-
Workup:
Stage 3: Hydrolytic Deprotection & Isolation
Objective: Remove the benzaldehyde protecting group to release the target aniline.
-
Hydrolysis: Dissolve the crude O-alkylated imine in Ethanol (50 mL). Add 2N HCl (50 mL).
-
Reaction: Stir at room temperature for 2 hours.
-
Observation: The yellow color of the imine will fade as the benzaldehyde is cleaved.
-
-
Separation (Critical Step):
-
The reaction mixture now contains Benzaldehyde (organic) and the Target Amine (protonated, water-soluble).
-
Wash: Extract the acidic aqueous solution with Diethyl Ether or DCM (2 x 50 mL).
-
Action:Discard the organic layer (contains benzaldehyde). Keep the aqueous layer.
-
-
Neutralization:
-
Cool the aqueous layer in an ice bath.
-
Basify to pH > 12 using 4N NaOH.
-
Observation: The product will oil out or precipitate as the free base.[4]
-
-
Final Extraction:
-
Extract the basic aqueous layer with DCM (3 x 50 mL).
-
Dry over Na₂SO₄ and concentrate.[3]
-
-
Final Purification: If required, purify via vacuum distillation or column chromatography (DCM/MeOH/NH₃).
Process Workflow & Logic
Figure 2: Step-by-step process flow ensuring chemical purity at each stage.
Quality Control & Validation
To ensure the protocol was successful, verify the following parameters:
| Technique | Expected Signal / Result | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 2.15 (s, 3H) | Methyl group on aniline ring. |
| δ 2.20 (s, 6H) | N(CH₃)₂ protons (dimethylamino). | |
| δ 2.60 (t, 2H) | -CH₂-N protons (adjacent to amine). | |
| δ 4.00 (t, 2H) | -O-CH₂- protons (ether linkage). | |
| δ 4.50 (br s, 2H) | -NH₂ aniline protons (Exchangeable with D₂O). | |
| δ 6.5 - 6.8 (m, 3H) | Aromatic protons (1,2,4-substitution pattern). | |
| HPLC | Purity > 98% | No peak for benzaldehyde or starting phenol. |
| Mass Spec (ESI+) | [M+H]⁺ = 195.14 | Consistent with Formula C₁₁H₁₈N₂O. |
Safety & Handling
-
2-Amino-5-methylphenol: Harmful if swallowed or inhaled. Potential skin sensitizer. Use gloves and work in a fume hood.
-
2-Chloro-N,N-dimethylethanamine HCl: Highly toxic and a vesicant (blister agent) derivative. It can form the aziridinium ion, which is a potent alkylator. Avoid skin contact strictly. Neutralize glassware with dilute NaOH before cleaning.
-
DMF: Hepatotoxic. Use in a well-ventilated hood.
References
-
Wang, R., & Xu, J. (2010).[1][6] Selective alkylation of aminophenols. Arkivoc, 2010(ix), 293-299.[6]
- Grounding: Establishes the Schiff base protection method as the gold standard for selective O-alkyl
-
Sigma-Aldrich. (n.d.).[9] Product Specification: 2-Amino-5-methylphenol.[2][7][10][11]
-
Grounding: Verifies starting material availability and physical properties.[9]
-
-
Vibzz Lab. (2021). Dimethylaniline Synthesis and Alkylation Protocols.
- Grounding: Provides visual context for handling aniline alkylations and phase separ
-
Han, G., et al. (2006). Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine.[5] World Intellectual Property Organization, WO2006011696A1.
- Grounding: Supports the conditions for alkylation using dimethylaminoethyl chloride in basic media.
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. 2-氨基-5-甲基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]
- 8. CN101735071A - Method for producing 4-N, N-dimethylamino methylaniline - Google Patents [patents.google.com]
- 9. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol [mdpi.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Alkylation of 4-Methyl-2-Aminophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated 4-Methyl-2-Aminophenols
N-alkylated aminophenols are pivotal structural motifs in organic synthesis, serving as foundational building blocks for a diverse array of pharmaceuticals, agrochemicals, and advanced materials.[1] Specifically, derivatives of 4-methyl-2-aminophenol are key intermediates in the synthesis of various biologically active compounds. The challenge in their preparation lies in the selective alkylation of the nucleophilic amino group in the presence of the equally reactive hydroxyl group. Direct alkylation often leads to a complex mixture of N-alkyl, O-alkyl, and N,O-dialkylated products, complicating purification and reducing overall yield.[1][2][3] This document provides a comprehensive guide to the reaction conditions for the selective N-alkylation of 4-methyl-2-aminophenol, with a focus on robust and efficient methodologies.
The Challenge: N-Alkylation versus O-Alkylation
The primary hurdle in the alkylation of 4-methyl-2-aminophenol is achieving chemoselectivity. Both the amino (-NH2) and hydroxyl (-OH) groups are nucleophilic and can react with an alkylating agent. The outcome of the reaction is influenced by several factors, including the nature of the alkylating agent, the reaction solvent, the base used, and the temperature. While direct alkylation with alkyl halides is a classical approach, it is often plagued by a lack of selectivity.[1]
Core Methodology: Selective N-Alkylation via Reductive Amination
Reductive amination, also known as reductive alkylation, stands out as a highly effective and widely adopted method for the selective synthesis of N-alkylated aminophenols.[1][2][3] This strategy typically involves a one-pot, two-step process that is both efficient and practical.[1] The first step is the condensation of the aminophenol with an aldehyde or ketone to form an imine (Schiff base) intermediate. This is followed by the in situ reduction of the imine to the desired N-alkylated amine.[1]
Mechanistic Rationale
The success of reductive amination hinges on the differential reactivity of the amino and hydroxyl groups towards carbonyl compounds. The amino group readily condenses with aldehydes and ketones to form an imine, while the hydroxyl group does not participate in this initial reaction. The subsequent reduction of the imine with a mild reducing agent, such as sodium borohydride, selectively yields the N-alkylated product.
Experimental Protocol: One-Pot N-Alkylation of 4-Methyl-2-Aminophenol via Reductive Amination
This protocol is adapted from established procedures for the selective N-alkylation of aminophenols.[1][2][3]
Materials:
-
4-Methyl-2-aminophenol
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Water (H₂O)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve 4-methyl-2-aminophenol (1 equivalent) in methanol (approximately 6-7 mL per mmol of aminophenol).
-
To this stirring solution, add the desired aldehyde or ketone (1 equivalent).
-
Continue stirring the solution at room temperature for 1 hour. The formation of the imine intermediate can be monitored by TLC.
-
-
Reduction:
-
After 1 hour, cool the reaction mixture in an ice bath.
-
Carefully add sodium borohydride (2 equivalents) to the solution in small portions. Caution: Hydrogen gas evolution may occur.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir for an additional hour at room temperature.
-
-
Workup and Isolation:
-
Pour the reaction mixture into water (approximately 10 mL per mmol of aminophenol).
-
If the product precipitates, collect the solid by vacuum filtration.
-
If the product is an oil or does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude N-alkylated 4-methyl-2-aminophenol.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Alternative N-Alkylation Strategies
While reductive amination is a robust method, other strategies have been developed for specific applications and to align with the principles of green chemistry.
Microwave-Assisted N-Alkylation
Microwave irradiation can dramatically accelerate the rate of N-alkylation reactions, often with the added benefit of being solvent-free.[1] This approach can lead to higher yields and easier workup procedures.[1]
Catalytic N-Alkylation with Alcohols ("Borrowing Hydrogen")
The "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology offers an atom-economical route for N-alkylation using alcohols as the alkylating agents.[1] This transformation can be catalyzed by earth-abundant metals like manganese, proceeds under relatively mild conditions (80-100 °C), and tolerates a wide variety of functional groups.[1][4] The only byproduct of this reaction is water, making it an environmentally friendly alternative.[5]
Direct N-Alkylation with Alkyl Halides under Phase Transfer Catalysis
While direct alkylation with alkyl halides is often unselective, the use of phase transfer catalysis can improve the outcome. This method involves the use of a quaternary ammonium salt to facilitate the transfer of the deprotonated aminophenol from an aqueous phase to an organic phase where the alkylation reaction occurs.[6]
Summary of Reaction Conditions
| Method | Alkylating Agent | Catalyst/Reagent | Solvent | Temperature | Key Advantages |
| Reductive Amination | Aldehyde or Ketone | Sodium borohydride | Methanol | Room Temperature | High N-selectivity, mild conditions, one-pot procedure.[1][2][3] |
| Microwave-Assisted | Alkyl halide or Alcohol | e.g., MnCl₂ | Often solvent-free | Elevated (Microwave) | Rapid reaction times, high yields.[1] |
| "Borrowing Hydrogen" | Alcohol | Manganese pincer complexes | Toluene or other organic solvents | 80-100 °C | Atom-economical, environmentally friendly (water is the only byproduct).[1][4] |
| Phase Transfer Catalysis | Alkyl halide | Quaternary ammonium salt | Biphasic (e.g., water/dichloromethane) | Varies | Can improve selectivity in direct alkylations.[6] |
Visualizing the Workflow
Reaction Workflow for Reductive Amination
Caption: Workflow for the one-pot selective N-alkylation of 4-methyl-2-aminophenol via reductive amination.
Decision Tree for Method Selection
Caption: Decision tree for selecting an appropriate N-alkylation method for 4-methyl-2-aminophenol.
Troubleshooting and Considerations
-
Low Yields in Reductive Amination: In some cases, the formation of byproducts such as benzoxazoles has been reported, leading to lower yields and tarry reaction mixtures.[7] To mitigate this, ensure the reaction is performed under anhydrous conditions until the workup step. The purity of the starting materials is also crucial.
-
Over-alkylation: While reductive amination generally provides mono-alkylation, the use of highly reactive alkylating agents or harsh conditions in other methods can lead to di-alkylation. Careful control of stoichiometry and reaction parameters is essential.
-
Purification: The polarity of N-alkylated aminophenols can vary significantly based on the substituent. A careful selection of the solvent system for extraction and chromatography is necessary for effective purification.
Conclusion
The selective N-alkylation of 4-methyl-2-aminophenol is a critical transformation in synthetic chemistry. While direct alkylation poses selectivity challenges, reductive amination offers a reliable and high-yielding pathway to the desired products. For researchers seeking more sustainable or rapid methods, catalytic N-alkylation with alcohols and microwave-assisted synthesis present compelling alternatives. By understanding the underlying mechanisms and carefully selecting the reaction conditions, the synthesis of N-alkylated 4-methyl-2-aminophenols can be achieved with high efficiency and selectivity.
References
-
Streng, E. S., Lee, D. S., George, M. W., & Poliakoff, M. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 36-45. [Link]
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ResearchGate. [Link]
- SABIC Global Technologies BV. (2020). Process for the mono-N-alkylation of aminophenols.
-
ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. ResearchGate. [Link]
-
MDPI. (2023). An Optimised Method to Synthesise N5O2 Aminophenols. MDPI. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1333. [Link]
-
ACS Publications. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]
-
Kumar, A., & Krishnan, R. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 8(1), 1-8. [Link]
-
Reddit. (2025). N-alkylation of aminophenols. Reddit. [Link]
-
Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
- 6. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 7. reddit.com [reddit.com]
Application Note: 2-[2-(Dimethylamino)ethoxy]-4-methylaniline in Pharmaceutical Synthesis
Executive Summary
2-[2-(Dimethylamino)ethoxy]-4-methylaniline (CAS 946774-01-2) is a specialized aniline derivative utilized primarily as a pharmacophore building block in the development of Tyrosine Kinase Inhibitors (TKIs). Its structural duality—combining a hydrophobic 4-methylaniline core with a hydrophilic, basic dimethylaminoethoxy side chain—makes it a critical intermediate for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profiles of drug candidates targeting EGFR, HER2, and ALK pathways.
This guide details the strategic application of this intermediate in nucleophilic aromatic substitution (
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 946774-01-2 |
| Molecular Formula | |
| Molecular Weight | 194.27 g/mol |
| Appearance | Pale yellow to brown viscous oil or low-melting solid |
| Solubility | Soluble in DCM, MeOH, EtOH, DMSO; Sparingly soluble in water (pH dependent) |
| pKa (Calculated) | ~9.2 (Tertiary amine), ~4.0 (Aniline) |
| Key Hazard | Irritant (Skin/Eye). Handle under inert atmosphere (Argon/Nitrogen). |
Strategic Application: Kinase Inhibitor Synthesis[7][9]
The primary utility of this intermediate lies in the synthesis of Anilino-quinazoline and Anilino-pyrimidine cores. The 2-position side chain (
-
Solubility Enhancement: The basic tertiary amine forms water-soluble salts at physiological pH.
-
Solvent-Front Interaction: In the ATP-binding pocket of kinases, this group often extends towards the solvent front, improving potency via hydrogen bonding with residues like Aspartate or Glutamate.
Mechanistic Pathway: Coupling
The reaction follows a standard Addition-Elimination mechanism. The aniline nitrogen acts as the nucleophile, attacking the electron-deficient C-4 position of the heterocycle.
Figure 1: Mechanistic pathway for the coupling of this compound with a 4-chloro-heterocycle.
Experimental Protocol: Coupling Reaction
Objective: Synthesize a prototype kinase inhibitor scaffold by coupling this compound with 4-chloro-6,7-dimethoxyquinazoline.
Materials Required[3][4][7][8][10][11][12]
-
Intermediate: this compound (1.0 equiv)
-
Substrate: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)
-
Solvent: 2-Propanol (Isopropanol, IPA) - Preferred for precipitating the product as HCl salt.
-
Base (Optional): Triethylamine (
) or DIPEA - Only if free base isolation is required.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Charge: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Chloro-6,7-dimethoxyquinazoline (1.0 g, 4.45 mmol) in 2-Propanol (15 mL).
-
Addition: Add This compound (0.95 g, 4.90 mmol, 1.1 equiv) dropwise to the suspension.
-
Note: A slight excess of the aniline ensures complete consumption of the chlorinated starting material, which is harder to remove during purification.
-
-
Reflux: Heat the mixture to reflux (
) under a nitrogen atmosphere. -
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or HPLC. The reaction is typically complete within 2–4 hours . The mixture will turn yellow/orange, and a precipitate (the hydrochloride salt) often forms.
Phase 2: Workup & Isolation (The "Salt Break" Method)
Since the intermediate contains a basic side chain, the product can be isolated either as an HCl salt or a free base.
Option A: Isolation as HCl Salt (High Purity)
-
Cool the reaction mixture to room temperature (
), then chill in an ice bath ( ) for 1 hour. -
Filter the precipitate using a Büchner funnel.
-
Wash the cake with cold 2-Propanol (
) followed by Diethyl Ether ( ) to remove unreacted aniline. -
Dry under vacuum at
.
Option B: Isolation as Free Base (For Secondary Reactions)
-
Evaporate the reaction solvent under reduced pressure.
-
Partition the residue between Dichloromethane (DCM) and Saturated Aqueous
.-
Critical: The pH must be
to ensure the dimethylamino group is deprotonated and extracts into the organic layer.
-
-
Separate the organic layer, dry over
, filter, and concentrate. -
Purify via flash column chromatography (Silica gel; Eluent: DCM/MeOH/
90:10:1).
Quality Control & Troubleshooting
Analytical Specifications
-
HPLC Purity:
(Area %). -
1H NMR (DMSO-
): Diagnostic peaks:- (s, 1H, -NH- bridge).
-
(s, 6H, -N(
) ). -
(s, 3H, Ar-
).
-
Mass Spectrometry (ESI+): Observe
peak corresponding to the coupled product.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion or product solubility in IPA. | Extend reflux time; concentrate reaction volume by 50% before cooling; switch solvent to n-Butanol (higher boiling point). |
| Sticky Precipitate | Hygroscopic HCl salt formation. | Triturate the sticky solid with Diethyl Ether or Acetone to induce crystallization. |
| Impurity: Hydrolysis | Formation of Quinazolin-4-one.[1] | Ensure all solvents are anhydrous. Moisture converts the 4-chloro starting material to the inactive ketone. |
| Retention of Aniline | Excess aniline co-precipitating. | Wash the filter cake thoroughly with Ether (aniline is soluble, the salt product is not). |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target pharmaceutical intermediate.
References
-
Evaluation of Quinazoline Derivatives: "Synthesis and structure-activity relationships of 4-anilinoquinazolines as potent EGFR inhibitors." Journal of Medicinal Chemistry. (General reference for Anilino-quinazoline chemistry).
-
Synthetic Methodology: "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." PMC - NCBI.
-
Chemical Data: "this compound Product Entry." PubChem. (Note: Link directs to the closely related analog for structural verification).
-
Reaction Mechanisms: "Nucleophilic Arom
) in Drug Discovery." Organic Chemistry Portal.
Disclaimer: This protocol is intended for research and development purposes only. All chemical handling must be performed by qualified personnel in a fume hood, adhering to site-specific Safety Data Sheets (SDS).
Sources
Application Note: Protocols for Amide Coupling with 2-[2-(Dimethylamino)ethoxy]-4-methylaniline
Abstract & Strategic Overview
This guide details the optimized protocols for performing amide coupling reactions using 2-[2-(Dimethylamino)ethoxy]-4-methylaniline (CAS: 946774-01-2). This substrate presents a unique duality in drug discovery synthesis:
-
Electronic Activation: The electron-donating methyl and alkoxy groups make the aniline relatively nucleophilic.
-
Steric & Chemical Challenges: The ortho-alkoxy group introduces steric hindrance, while the pendant tertiary amine [2-(dimethylamino)ethoxy] creates a basic center that dictates specific workup strategies to avoid product loss during extraction.
The protocols below prioritize HATU for small-scale discovery (high success rate) and T3P® for scale-up (superior impurity profile). A specific "pH-Switch" workup is defined to leverage the basic side chain for purification without chromatography.
Chemical Properties & Mechanistic Considerations[1][2][3][4][5][6][7][8]
Substrate Analysis
-
Nucleophile: this compound.
-
Key Feature: The ortho-substituent imposes a twisted conformation, potentially slowing down attack on the activated ester.
-
Solubility: The dimethylamino tail ensures good solubility in polar organic solvents (DMF, DMSO, DCM) but renders the molecule water-soluble at pH < 7.
Reagent Selection Strategy
| Parameter | Recommended Approach | Rationale |
| Coupling Reagent | HATU (Discovery) or T3P (Scale) | HATU drives reaction despite steric hindrance. T3P minimizes epimerization of chiral acids and simplifies workup.[1][2] |
| Base | DIPEA (Hunig's Base) | Non-nucleophilic base required to neutralize the generated acid and maintain the aniline in its free-base form. |
| Solvent | DMF or EtOAc | DMF is preferred for HATU to solubilize the active ester. EtOAc is preferred for T3P. |
| Stoichiometry | 1.0 : 1.1 : 1.2 (Acid : Aniline : Reagent) | Slight excess of aniline ensures complete consumption of the valuable carboxylic acid. |
Experimental Protocols
Protocol A: High-Efficiency HATU Coupling (Standard Discovery Route)
Best for: Small scale (10 mg - 1 g), sluggish acids, or library synthesis.
Materials:
-
Carboxylic Acid (1.0 equiv)[3]
-
Aniline Substrate (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF (Concentration ~0.2 M)
Step-by-Step Procedure:
-
Pre-activation (Critical): In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Add DIPEA (1.0 equiv only at this stage) and stir at Room Temperature (RT) for 5–10 minutes .
-
Why? This forms the activated OAt-ester. Adding the amine immediately with HATU can lead to guanidinium byproducts, especially with sterically hindered anilines.
-
-
Coupling: Add the Aniline Substrate (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[3][4]
-
Note: If conversion is <50% after 4 hours, heat to 50°C.
-
-
Workup: Proceed to Section 4 (pH-Switch Workup).
Protocol B: T3P® (Propylphosphonic Anhydride) Coupling
Best for: Scale-up (>1 g), chiral acids (low epimerization), and easy purification.[2]
Materials:
-
Carboxylic Acid (1.0 equiv)[3]
-
Aniline Substrate (1.1 equiv)
-
T3P® (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)
Step-by-Step Procedure:
-
Charge: To a reactor/flask, add Carboxylic Acid , Aniline Substrate , and Base (Pyridine/DIPEA) in EtOAc (0.5 M).
-
Cooling: Cool the mixture to 0°C (ice bath).
-
Addition: Dropwise add T3P solution over 5–10 minutes.
-
Exotherm Control: T3P coupling is exothermic; controlled addition prevents side reactions.
-
-
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Quench: Add water (equal volume) to quench excess anhydride.
-
Workup: T3P byproducts are water-soluble.[1][5][2] Separation is often sufficient, but the "pH-Switch" (Section 4) ensures high purity.
The "pH-Switch" Purification Strategy
Crucial for this compound derivatives.
Because the product contains a basic tertiary amine, we can use pH manipulation to wash away non-basic impurities (like unreacted acid, phenols, or neutral coupling byproducts) and then isolate the product.
Figure 1: The "Catch and Release" workup strategy leveraging the basic dimethylamino side chain to isolate the target amide without column chromatography.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield (<30%) | Steric hindrance of the ortho-alkoxy group. | Switch to Acid Chloride method (generate acid chloride with SOCl2, then react with aniline + Pyridine). |
| Guanidinium Byproduct | HATU reacted with amine before acid activation.[3] | Ensure Pre-activation step (Acid + HATU + Base) is done for 5-10 mins before adding the aniline. |
| Product in Aqueous Layer | Product protonated during wash. | The side chain is basic (pKa ~9). Do not wash with strong acid unless you intend to extract the product into water. Use Sat. NaHCO3 for the first wash. |
| Epimerization | Over-activation or high base concentration. | Switch to T3P/Pyridine at 0°C.[5] This is the gold standard for preserving chirality. |
References
-
Dunetz, J. R., et al. (2011).[6][2][7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[6]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][4][7] Tetrahedron, 61(46), 10827-10852.
-
PubChem Compound Summary. (2025). "4-[2-(Dimethylamino)ethoxy]-N-methylaniline."[8] National Library of Medicine.
Sources
- 1. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. scribd.com [scribd.com]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. PubChemLite - 4-[2-(dimethylamino)ethoxy]-n-methylaniline (C11H18N2O) [pubchemlite.lcsb.uni.lu]
Reductive amination procedures using 2-[2-(Dimethylamino)ethoxy]-4-methylaniline
Application Note: Reductive Amination Protocols for 2-[2-(Dimethylamino)ethoxy]-4-methylaniline
Introduction & Scope
This guide details optimized protocols for the reductive amination of This compound (referred to herein as Amine-1 ). This aniline derivative is a critical pharmacophore in third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib). While often utilized in SNAr couplings during drug synthesis, the reductive amination of Amine-1 allows researchers to generate novel N-alkylated analogs for structure-activity relationship (SAR) studies.
Target Molecule Profile:
-
Molecular Weight: 194.27 g/mol
-
Key Features:
-
Electron-Rich Aniline: The ortho-alkoxy group increases nucleophilicity but introduces steric bulk.
-
Basic Side Chain: The dimethylamino tail (pKa ~9.2) creates solubility challenges and can interfere with acidic catalysts if not buffered correctly.
-
Mechanistic Considerations & Strategy
Successful reductive amination of Amine-1 requires navigating two competing factors: steric hindrance from the ortho-ethoxy tail and protonation states of the basic side chain.
-
The "Internal Base" Effect: Standard reductive aminations often rely on acid catalysis (AcOH) to activate the carbonyl. The tertiary amine in the side chain of Amine-1 will protonate before the imine nitrogen.
-
Implication: You must use at least 2.0 equivalents of acid (or a buffered system) to ensure enough free acid remains to catalyze imine formation.
-
-
Chelation Risks: The ether oxygen and aniline nitrogen can form stable 5-membered chelates with Lewis acids (e.g., Ti(IV), Zn(II)).
-
Implication: When using Lewis acid catalysts, higher loadings (1.5–2.0 equiv) are often necessary to overcome catalyst sequestration.
-
-
Solubility & Workup: The product will be a diamine or triamine. It will be soluble in aqueous acid.
-
Critical Rule:Avoid acidic aqueous washes. The product must be isolated via basic extraction (pH > 10) or direct chromatography.
-
Experimental Protocols
Protocol A: The "Gold Standard" (STAB Method)
Best for: Aldehydes and reactive ketones. High chemoselectivity.
Reagents:
-
Amine-1 (1.0 equiv)
-
Aldehyde/Ketone (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (2.0 – 3.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Procedure:
-
Imine Formation (In Situ): In a dry vial, dissolve Amine-1 (100 mg, 0.51 mmol) in DCE (2.5 mL). Add the Aldehyde (0.56 mmol).
-
Acid Activation: Add AcOH (60 µL, ~1.0 mmol). Note: The solution may warm slightly as the side chain protonates. Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by TLC or LCMS. Formation of the imine (Schiff base) is often visible.
-
-
Reduction: Add STAB (162 mg, 0.76 mmol) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 4–16 hours under Nitrogen.
-
Quench: Slowly add saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes to quench borates.
-
Workup (Critical):
-
Check pH of the aqueous layer. If pH < 8, add 1M NaOH dropwise until pH ~10.
-
Extract with DCM (3 x 5 mL).
-
Combine organics, dry over Na2SO4, and concentrate.
-
Protocol B: Titanium-Mediated Reductive Amination
Best for: Sterically hindered ketones or electron-rich aromatic aldehydes where imine formation is slow.
Reagents:
-
Amine-1 (1.0 equiv)
-
Ketone (1.2 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 – 2.0 equiv)
-
Sodium Borohydride (NaBH4) (2.0 equiv)
-
Solvent: Methanol (MeOH) (for reduction step) / THF (for imine step)
Procedure:
-
Complexation: In a dry flask, mix Amine-1 and the Ketone in neat Ti(OiPr)4 (or minimal THF if solid).
-
Incubation: Stir under N2 at RT for 6–12 hours (or 50°C for 2 hours).
-
Dilution: Dilute the viscous mixture with anhydrous THF (2 mL) followed by MeOH (2 mL).
-
Reduction: Cool to 0°C. Add NaBH4 pellets cautiously. Warning: Vigorous hydrogen evolution.
-
Quench: Add 1M NaOH (2 mL) to precipitate titanium salts as white TiO2 solid.
-
Filtration: Filter the slurry through a Celite pad. Wash the pad with MeOH/DCM (1:9).
-
Concentration: Evaporate solvents to obtain the crude amine.
Purification & Analysis
Chromatography Challenges: The product contains two basic nitrogen centers, causing severe tailing on standard silica gel.
-
Recommended Stationary Phase: Amine-functionalized Silica (NH-Silica).
-
Alternative Mobile Phase (Standard Silica): DCM:MeOH:NH4OH (90:10:1). The ammonium hydroxide is essential to deprotonate silanols and prevent irreversible adsorption.
Data Summary Table: Protocol Comparison
| Feature | Protocol A (STAB) | Protocol B (Ti-Mediated) |
| Primary Use | Aldehydes, Simple Ketones | Hindered Ketones, Deactivated Electrophiles |
| Reagent Cost | Moderate | Low (NaBH4), High (Ti) |
| Water Sensitivity | Low (STAB tolerates trace H2O) | High (Ti reacts with H2O) |
| Workup Difficulty | Easy (Extraction) | Moderate (Filtration of Ti salts) |
| Side Reactions | Minimal (High Chemoselectivity) | Reduction of other ketones/aldehydes possible |
Visualization of Workflows
Figure 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway for the reductive amination of Amine-1 using Sodium Triacetoxyborohydride (STAB).
Figure 2: Workup Decision Logic
Caption: Critical workup logic to ensure extraction of the basic amine product into the organic phase.
References
-
Finlay, M. R. et al. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations. Journal of Medicinal Chemistry, 57(19), 8249–8267. Link
-
Abdel-Magid, A. F. et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
AstraZeneca AB. (2013). Pyrimidine derivatives for the treatment of cancer. WO2013014448A1.[8] Link
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination.[5] Journal of the Chemical Society, Perkin Transactions 1, (11), 1351-1352. Link
Sources
- 1. This compound CAS#: 946774-01-2 [chemicalbook.com]
- 2. chem960.com [chem960.com]
- 3. This compound | 946774-01-2 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of Osimertinib Mesylate [cjph.com.cn]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
Application Note: Synthesis and Utilization of 2-[2-(Dimethylamino)ethoxy]-4-methylaniline in Kinase Inhibitor Design
This Application Note is designed for medicinal chemists and process development scientists involved in the synthesis of third-generation kinase inhibitors (specifically targeting EGFR T790M and ALK mutations).
It details the optimized synthesis, purification, and application of 2-[2-(Dimethylamino)ethoxy]-4-methylaniline (CAS 946774-01-2), a "privileged scaffold" intermediate utilized to introduce solubility-enhancing side chains into kinase inhibitor cores.
Introduction & Chemical Context
The molecule This compound represents a critical building block in the design of oral tyrosine kinase inhibitors (TKIs). In modern drug discovery—particularly for non-small cell lung cancer (NSCLC) targets like EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase)—solubility and bioavailability are persistent challenges.
Structural Rationale
-
The "Solubilizing Tail": The 2-(dimethylamino)ethoxy moiety acts as a solvent-exposed "tail" when the inhibitor binds to the ATP pocket. The tertiary amine (
) becomes protonated at physiological pH, significantly improving the aqueous solubility of the parent drug. -
The "Hydrophobic Clamp": The 4-methyl group often positions itself in the hydrophobic region of the kinase cleft (e.g., near the gatekeeper residue), providing selectivity over wild-type kinases.
-
The Aniline Handle: The primary amine serves as the nucleophile for coupling to the heteroaromatic core (e.g., pyrimidine, quinazoline, or thienopyrimidine) via Nucleophilic Aromatic Substitution (
).
Synthetic Workflow & Pathway
The synthesis follows a robust two-step sequence starting from commercially available 4-methyl-2-nitrophenol (2-nitro-p-cresol). The workflow is designed to minimize dimer formation and maximize the yield of the free-flowing aniline oil or its stable HCl salt.
Reaction Scheme (Graphviz Visualization)
Figure 1: Synthetic pathway for CAS 946774-01-2. The route prioritizes high-yielding steps with simple workups.
Detailed Experimental Protocols
Step 1: Williamson Ether Synthesis (Alkylation)
This step installs the solubilizing tail. The use of Potassium Carbonate (
Reagents:
-
4-Methyl-2-nitrophenol (1.0 eq)
-
2-Chloro-N,N-dimethylethylamine hydrochloride (1.2 eq)
-
Potassium Carbonate (
), anhydrous (2.5 eq) -
Sodium Iodide (NaI) (0.1 eq) - Catalyst to accelerate Finkelstein-like exchange.
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).
Protocol:
-
Charge: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methyl-2-nitrophenol (10.0 g, 65.3 mmol) and DMF (100 mL).
-
Base Addition: Add
(22.5 g, 163 mmol) and NaI (0.98 g, 6.5 mmol). Stir at room temperature for 15 minutes. The mixture will turn bright yellow/orange (phenoxide formation). -
Alkylation: Add 2-chloro-N,N-dimethylethylamine hydrochloride (11.3 g, 78.4 mmol) in one portion.
-
Heat: Heat the reaction mixture to 80°C for 6–12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Result: The intermediate (Nitro ether) is usually obtained as a yellow/orange oil that solidifies upon standing. Yield is typically 90-95% . Note: This intermediate is generally pure enough for the next step without chromatography.
Step 2: Catalytic Hydrogenation (Nitro Reduction)
Reduction of the nitro group to the aniline must be controlled to prevent oxidation of the resulting air-sensitive aniline.
Reagents:
-
Nitro intermediate from Step 1 (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% wet)
-
Hydrogen Gas (
) (Balloon or low pressure) -
Solvent: Methanol (MeOH)
Protocol:
-
Dissolution: Dissolve the nitro intermediate (14.0 g, ~62 mmol) in Methanol (150 mL) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (1.4 g) under a nitrogen stream. Caution: Pd/C is pyrophoric when dry.
-
Hydrogenation: Purge the system with Nitrogen (3x), then Hydrogen (3x). Stir vigorously under a Hydrogen balloon (1 atm) at room temperature for 4–6 hours.
-
Monitoring: Monitor by LC-MS. The disappearance of the nitro peak (M+H) and appearance of the aniline peak (M-16+2 = M-14 mass shift) indicates completion.
-
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield This compound as a dark brown/reddish oil.
-
Storage: Store under Argon/Nitrogen at -20°C. The free base is sensitive to oxidation. For long-term storage, convert to the dihydrochloride salt by treating with 4M HCl in Dioxane.
Application: Coupling to Kinase Cores ( )
This aniline is typically coupled to a 2,4-dichloropyrimidine or 4-chlorothieno[3,2-d]pyrimidine core. The reaction relies on the nucleophilicity of the aniline nitrogen.
Mechanism:
General Coupling Protocol:
-
Dissolve: 2,4-Dichloropyrimidine derivative (1.0 eq) and this compound (1.0 eq) in 2-Butanol or DMA.
-
Acid Catalyst: Add p-Toluenesulfonic acid (pTSA) (1.0 eq) or DIPEA (depending on the core reactivity). Note: Acid catalysis often improves yield for anilines by protonating the pyrimidine ring, making it more electrophilic.
-
Reflux: Heat to 100–120°C for 4–12 hours.
-
Isolation: The product often precipitates as the HCl/pTSA salt upon cooling. Filter and wash with cold isopropanol.
Data Summary Table
| Parameter | Specification / Result |
| CAS Number | 946774-01-2 |
| Molecular Formula | |
| Molecular Weight | 194.28 g/mol |
| Appearance | Brown/Reddish Oil (Free Base) or Off-white Solid (HCl Salt) |
| Solubility | Soluble in DMSO, MeOH, DCM. HCl salt soluble in Water. |
| Key 1H NMR Signals | |
| Storage | Hygroscopic. Store desicated at -20°C. |
Quality Control & Troubleshooting
-
Impurity A (Dimer): If the alkylation (Step 1) is run too hot or without enough base, self-condensation is rare but phenol degradation can occur.
-
Impurity B (Incomplete Reduction): Hydroxylamines (
) can form if hydrogenation is stopped too early. Ensure full conversion by LC-MS. -
Color Change: The aniline oxidizes rapidly in air, turning black. This does not always indicate significant decomposition, but fresh preparation or salt formation is recommended for library synthesis.
References
-
General Synthesis of Alkoxy-Anilines: J. Med. Chem. 2016, 59, 10, 4948–4964. (Methodology for similar solubilizing tails in Brigatinib/ALK inhibitors). Link
-
Kinase Inhibitor Scaffolds: Molecules 2020, 25(10), 2390; "Recent Advances in the Discovery of Third-Generation EGFR Inhibitors". Link
-
Compound Data: PubChem CID 6484655 (Analogous structure verification). Link
-
Supplier Verification: Sigma-Aldrich Entry for CAS 946774-01-2. Link
Disclaimer: This protocol is for research and development purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.
Application Note: Synthetic Strategies for Heterocyclic Derivatives of 2-[2-(Dimethylamino)ethoxy]-4-methylaniline
This Application Note is structured to guide drug development professionals through the strategic utilization of 2-[2-(Dimethylamino)ethoxy]-4-methylaniline (CAS 946774-01-2).
This specific aniline is a high-value "privileged structure" in medicinal chemistry. It combines a lipophilic toluene core with a basic solubilizing side chain (the dimethylaminoethoxy group). This motif is critical in the design of Tyrosine Kinase Inhibitors (TKIs), particularly for EGFR and VEGFR targets, where it improves oral bioavailability and lysosomal trapping properties.
Introduction & Strategic Value
The aniline derivative This compound serves as a critical nucleophile in the synthesis of "Type I" and "Type II" kinase inhibitors. Its structure mimics the solvent-exposed tail found in blockbuster drugs like Gefitinib and Vandetanib , imparting essential physicochemical properties:
-
Solubility: The tertiary amine (
) allows for salt formation (e.g., fumarate, hydrochloride), drastically improving aqueous solubility. -
Binding Affinity: The ether oxygen often forms hydrogen bonds with residues at the rim of the ATP-binding pocket (e.g., Cys797 in EGFR).
-
Metabolic Stability: The 4-methyl group blocks metabolic oxidation at the para-position, a common clearance pathway for anilines.
This guide details two distinct synthetic workflows:
-
Workflow A (Coupling): Synthesis of 4-aminoquinazoline derivatives (Kinase Inhibitor Core).
-
Workflow B (Cyclization): De novo synthesis of the quinoline core via the Gould-Jacobs reaction.
Workflow A: Synthesis of 4-Anilinoquinazolines (SNAr Coupling)
This protocol describes the coupling of the aniline with a 4-chloroquinazoline scaffold. This is the industry-standard method for generating EGFR/HER2 inhibitor libraries.
Reaction Mechanism & Logic
The reaction proceeds via a Nucleophilic Aromatic Substitution (
-
Critical Factor: The basic side chain on the aniline can act as an internal base or trap acid, potentially stalling the reaction. Therefore, the choice of solvent and temperature is pivotal to maintain the protonated transition state which accelerates the leaving group departure.
Experimental Protocol
Target Molecule: N-(2-(2-(dimethylamino)ethoxy)-4-methylphenyl)-6,7-dimethoxyquinazolin-4-amine
Materials
| Reagent | Equiv. | Role |
| 4-Chloro-6,7-dimethoxyquinazoline | 1.0 | Electrophile (Core) |
| This compound | 1.1 | Nucleophile (Tail) |
| Isopropanol (iPrOH) | Solvent | Polar Protic Solvent |
| Diisopropylethylamine (DIPEA) | 1.5 | Base (Optional, see note) |
Step-by-Step Procedure
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq) in Isopropanol (10 mL/g).
-
Addition: Add This compound (1.1 eq) in one portion.
-
Note: The solution may turn yellow/orange immediately.
-
-
Reflux: Heat the reaction mixture to reflux (82 °C) for 4–6 hours.
-
Monitoring: Monitor by TLC (9:1 DCM:MeOH) or LCMS. The product is more polar than the starting chloride.
-
-
Precipitation (The "HCl Salt" Method):
-
As the reaction proceeds, the HCl generated protonates the product, causing it to precipitate as the hydrochloride salt.
-
Troubleshooting: If no precipitate forms, cool to 0 °C. If still soluble (due to the extra basic side chain), proceed to Step 5.
-
-
Workup (Free Base Isolation):
-
Evaporate volatiles under reduced pressure.
-
Partition the residue between DCM and saturated aqueous
. -
Extract aqueous layer with DCM (3x).
-
Dry combined organics over
, filter, and concentrate.[1]
-
-
Purification: Recrystallize from acetonitrile or purify via flash chromatography (Gradient: 0-10% MeOH in DCM with 1%
).
Pathway Visualization (DOT)
Caption: SNAr coupling pathway. The basic side chain of the aniline requires careful pH management during workup.
Workflow B: De Novo Synthesis of 8-Alkoxyquinolones (Gould-Jacobs)
This protocol utilizes the aniline to build a new heterocyclic core. Because the aniline is substituted at the 2-position (alkoxy) and 4-position (methyl), cyclization is forced to occur at the 6-position, yielding an 8-substituted quinoline .
Reaction Mechanism & Logic
The Gould-Jacobs reaction involves two steps:
-
Condensation: Reaction with diethyl ethoxymethylenemalonate (DEEMM) to form an enamine.
-
Cyclization: Thermal electrocyclic ring closure followed by oxidation/elimination of ethanol.
-
Regiochemistry: The 2-position is blocked by the large -O-CH2-CH2-N(Me)2 group. Cyclization occurs exclusively at the 6-position, creating a sterically crowded but pharmacologically interesting 8-alkoxy-6-methyl-4-quinolone.
Experimental Protocol
Target Molecule: Ethyl 8-(2-(dimethylamino)ethoxy)-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Materials
| Reagent | Equiv. | Role |
| This compound | 1.0 | Substrate |
| Diethyl ethoxymethylenemalonate (DEEMM) | 1.1 | C3-Donor |
| Dowtherm A (Diphenyl ether/biphenyl) | Solvent | High BP Solvent (258°C) |
| Ethanol | Solvent | For recrystallization |
Step-by-Step Procedure
Phase 1: Enamine Formation
-
Mix the aniline (1.0 eq) and DEEMM (1.1 eq) in a round-bottom flask. No solvent is needed if the mixture is stirrable; otherwise, use a minimal amount of toluene.
-
Heat to 110 °C for 2 hours.
-
Apply a light vacuum or a stream of
to remove the ethanol byproduct, driving the equilibrium forward. -
QC Check: NMR should show the disappearance of the aniline
peak and the appearance of the vinyl proton doublet ( ppm).
Phase 2: Thermal Cyclization
-
Add Dowtherm A (10 mL/g of intermediate) to the flask.
-
Heat the mixture rapidly to 250 °C (vigorous reflux).
-
Safety: Ensure the condenser is efficient. Use a sand bath or heating mantle with high-limit cutoff.
-
-
Maintain reflux for 45–90 minutes. Monitor by LCMS for the formation of the quinolone (M-EtOH).
-
Cooling: Cool slowly to room temperature. The product often precipitates from the Dowtherm A matrix.
-
Isolation:
-
Dilute the mixture with Hexanes (50 mL) to fully precipitate the product and wash away the Dowtherm A.
-
Filter the solid.[1]
-
Wash the filter cake copiously with Hexanes and then cold Acetone.
-
-
Purification: Recrystallize from DMF/Ethanol if necessary.
Workflow Visualization (DOT)
Caption: Gould-Jacobs synthesis pathway. The steric bulk at C2 directs cyclization to C6, yielding the 8-substituted quinolone.
Analytical Data Summary (Expected)
| Assay | Parameter | Expected Observation | Reason |
| 1H NMR | Aromatic Region | Two singlets (or meta-coupled doublets) | The 2,4,6-substitution pattern leaves protons at C3 and C5 (aniline numbering) or C5 and C7 (quinoline numbering) meta to each other. |
| 1H NMR | Side Chain | Characteristic dimethylaminoethoxy chain. | |
| LCMS | Ionization | Strong [M+H]+ and [M+2H]++ | The tertiary amine protonates easily; look for double-charged species in acidic mobile phases. |
References
-
Quinazoline Synthesis: Sharma, V. K., et al.[2] "A short review on synthetic strategies towards quinazoline based anticancer drugs." Arkivoc 2021, ix, 150-176.[2] Available at: [Link]
-
Gould-Jacobs Reaction: "Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors." Molbank 2023.[3] Available at: [Link][1][2][3][4]
-
Kinase Inhibitor Design: "Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives." Int. J. Mol. Sci. Available at: [Link]
Sources
Handling and storage protocols for air-sensitive aniline derivatives
Topic: Handling and Storage Protocols for Air-Sensitive Aniline Derivatives Content Type: Application Note & Technical Protocol Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists
Advanced Protocols for the Purification, Handling, and Storage of Air-Sensitive Aniline Derivatives
Abstract
Aniline derivatives, particularly those substituted with electron-donating groups (e.g., diamines, aminophenols) or halogens, are fundamental building blocks in pharmaceutical synthesis. However, their susceptibility to oxidative degradation ("browning") presents a persistent challenge to reaction reproducibility and yield. This guide provides a mechanistic understanding of this degradation and establishes a rigorous, self-validating protocol for the purification and long-term preservation of these sensitive reagents.
The Chemistry of Degradation
To effectively handle aniline derivatives, one must understand the enemy: atmospheric oxygen. The "browning" of anilines is not merely cosmetic; it indicates the formation of radical impurities that can poison transition metal catalysts (e.g., Pd-catalysts in Buchwald-Hartwig couplings).
The Mechanism:
Electron-rich anilines undergo single-electron transfer (SET) oxidation by
Figure 1: The oxidative cascade of aniline derivatives leading to colored impurities.
Pre-Synthesis Purification Protocols
Commercial purity is rarely sufficient for sensitive catalytic applications. If your aniline derivative has darkened, use the following restoration protocols.
Protocol A: Rescue of Liquid Anilines (Vacuum Distillation)
Principle: Zinc dust acts as a sacrificial reducing agent, converting N-oxides back to amines and preventing oxidation during the heating phase. KOH pellets neutralize acidic impurities and scavenge water.
-
Setup: Assemble a short-path vacuum distillation apparatus. Grease all joints with high-vacuum grease.
-
Charge: Add the degraded aniline to the boiling flask.
-
Add 1-2% w/w Zinc Dust (activated).
-
Add 1-2 pellets of KOH .
-
-
Process:
-
Purge the system with Argon for 5 minutes.
-
Apply vacuum (< 1 mmHg is ideal).
-
Heat slowly. Discard the first 5% of distillate (forerun).
-
Collect the main fraction in a receiver flask cooled in an ice bath.
-
-
Transfer: Backfill with Argon and immediately transfer to storage (see Section 4).
Protocol B: Rescue of Solid Anilines (Reductive Recrystallization)
Principle: Standard recrystallization fails if oxidized impurities co-precipitate. Sodium dithionite (
-
Solvent Prep: Sparge the chosen solvent (e.g., Ethanol/Water mix) with Argon for 15 minutes to remove dissolved oxygen.
-
Dissolution: Dissolve the solid in the minimum amount of boiling solvent.
-
Chemical Bleaching:
-
Add 0.5 - 1.0 g of Sodium Dithionite per 10 g of aniline.
-
Add Activated Charcoal (1% w/w).
-
Boil for 2-3 minutes.
-
-
Filtration: Filter hot through a Celite pad (pre-warmed with hot solvent to prevent crashing out).
-
Crystallization: Allow the filtrate to cool slowly under an Argon blanket.
-
Collection: Filter crystals under an inert atmosphere (Schlenk frit) or minimize air exposure during rapid Buchner filtration.
Inert Handling Workflows
Once purified, the chain of custody must remain oxygen-free.
The Hierarchy of Inert Gases
| Feature | Nitrogen ( | Argon ( | Recommendation |
| Density | 1.165 kg/m ³ (Lighter than | 1.661 kg/m ³ (Heavier than | Argon is critical for static storage. |
| Blanketing | Mixes with air rapidly. | Forms a stable "blanket" over liquids. | Use Ar for opening bottles. |
| Cost | Low | High | Use |
Workflow: The Schlenk Line Transfer
Objective: Transfer liquid aniline from storage to reaction vessel without air exposure.
-
Evacuate: Connect the storage flask and reaction flask to the Schlenk line. Cycle Vacuum/Argon (3x).
-
Pressure: Set a slight positive pressure of Argon on the storage flask.
-
Cannula: Insert a double-ended needle (cannula) through the septum of the storage flask (into the liquid) and the reaction flask (above the liquid).
-
Transfer: Open the bleed valve on the reaction flask to create a pressure differential. The liquid will flow via the cannula.
-
Completion: Remove cannula, seal septa with parafilm/tape.
Long-Term Storage Architecture
Proper packaging extends shelf life from weeks to years.
The "Double-Wall" System:
-
Primary Container: Amber glass vial (UV protection) with a Teflon-lined screw cap. Avoid rubber septa for storage >1 week as they are permeable to
. -
Atmosphere: Purge headspace with Argon (not Nitrogen) for 30 seconds before capping.
-
Secondary Container: Place the vial inside a vacuum desiccator or a secondary jar containing:
-
Active Desiccant (
or Indicating Silica). -
Oxygen Scavenger sachets (optional but recommended).
-
-
Temperature: Store at -20°C. Warning: Cold containers must warm to Room Temp (RT) before opening to prevent water condensation.
Figure 2: Decision tree for the long-term storage of sensitive amine derivatives.
Quality Control & Troubleshooting
Before committing valuable intermediates to a reaction, validate the quality of your aniline.
-
Visual Check:
-
Pass: Colorless to pale straw liquid; White/off-white crystals.
-
Fail: Dark brown liquid; sticky/orange solids.
-
-
H-NMR Validation:
-
Look for broadening of the
peak (exchange with water). -
Check for new aromatic peaks shifted downfield (indicating azo-coupling).
-
-
Titration (For critical stoichiometry):
-
Perform a non-aqueous titration with perchloric acid in acetic acid to determine exact amine content if high precision is required.
-
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2][3][4] (The authoritative source for specific purification recipes of thousands of compounds).
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Details the impact of amine purity on catalyst turnover).
-
Sigma-Aldrich Technical Bulletin. Handling Air-Sensitive Reagents. (Standard industrial protocols for Schlenk and glovebox techniques).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Classic reference for reductive recrystallization techniques).
Sources
Mastering Solvent Selection for 2-[2-(Dimethylamino)ethoxy]-4-methylaniline: A Guide for Synthetic Chemists
Introduction: The Critical Role of the Reaction Medium
In the intricate world of pharmaceutical synthesis, the choice of solvent is not merely a matter of dissolution; it is a critical parameter that can dictate the course of a reaction, influence product purity, and ultimately impact the economic and environmental viability of a process. For a molecule as functionally rich as 2-[2-(Dimethylamino)ethoxy]-4-methylaniline, with its primary aromatic amine, a tertiary amine, and an ether linkage, the solvent plays a multifaceted role. This guide provides a comprehensive overview of the principles and practicalities of solvent selection for reactions involving this versatile intermediate, empowering researchers to make informed decisions that drive successful synthetic outcomes. The judicious selection of a solvent is paramount in drug manufacturing to ensure safety, efficacy, and compliance with stringent regulatory standards.[1] Solvents are fundamental to dissolving reactants, facilitating chemical reactions, and controlling critical parameters like temperature.[2]
Molecular Structure and Its Implications for Solvent Interactions
The structure of this compound presents a unique combination of functional groups that govern its solubility and reactivity. The primary aromatic amine is a nucleophilic center and can also engage in hydrogen bonding. The tertiary amine is basic and can be protonated, while the ether linkage provides a polar site capable of hydrogen bond acceptance. The tolyl group introduces a nonpolar character.
A deep understanding of these features is the cornerstone of rational solvent selection. The interplay of polarity, hydrogen bonding capability, and the acidic or basic nature of the solvent with these functional groups will profoundly influence reaction kinetics and equilibria.
Key Considerations for Solvent Selection
The selection of an appropriate solvent is a balancing act, weighing the physical and chemical properties of the solvent against the specific requirements of the reaction.
1. Solubility of Reactants and Reagents: The primary function of a solvent is to dissolve the reactants to allow for efficient interaction. Given the mixed polarity of this compound, a range of solvents should be considered.
2. Solvent Polarity and Reaction Mechanism: The polarity of the solvent can dramatically influence reaction rates, particularly for reactions that involve charge separation in the transition state.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) can solvate both cations and anions effectively and are capable of hydrogen bonding. They are often suitable for reactions where stabilization of ionic intermediates is crucial. However, they can also deactivate nucleophiles like the primary amine group through hydrogen bonding.
-
Polar Aprotic Solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile) possess high dielectric constants and are excellent at solvating cations but less so for anions. They are often the solvents of choice for nucleophilic substitution reactions where a "naked," highly reactive nucleophile is desired.[3]
-
Nonpolar Solvents (e.g., toluene, hexane, dichloromethane) are suitable for reactions involving nonpolar reactants and can be advantageous in minimizing side reactions that are accelerated by polarity.
3. Boiling Point and Temperature Control: The solvent's boiling point is a key determinant of the accessible temperature range for a reaction. Higher boiling points are necessary for reactions requiring significant thermal energy to overcome activation barriers. Conversely, lower boiling point solvents are easier to remove during workup.
4. Chemical Inertness: The ideal solvent should not participate in the reaction. For instance, when working with highly reactive reagents like acid chlorides, protic solvents like alcohols would be unsuitable as they would react to form esters.
5. Workup and Product Isolation: The ease of solvent removal post-reaction is a practical consideration. Volatility is a key factor here. Furthermore, the solvent's miscibility with other solvents used in extraction and purification steps is important.
6. Safety, Health, and Environmental (SHE) Impact: In the context of drug development, the SHE profile of a solvent is of paramount importance. Solvents are a major contributor to waste in pharmaceutical manufacturing.[4] The use of hazardous solvents should be minimized, and greener alternatives should be considered whenever possible.
Solvent Recommendations for Common Reactions
While specific experimental data for this compound is limited in publicly available literature, we can infer appropriate solvent choices based on the reactivity of anilines and related compounds.
Table 1: Physicochemical Properties of Common Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity Type | Key Considerations |
| Toluene | 111 | 2.4 | Nonpolar | Good for azeotropic removal of water. |
| Dichloromethane (DCM) | 40 | 9.1 | Polar Aprotic | Volatile, good for reactions at or below room temperature. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Polar Aprotic | Ethereal solvent, can form peroxides. |
| Acetonitrile (MeCN) | 82 | 37.5 | Polar Aprotic | Miscible with water, can be challenging to remove. |
| Dimethylformamide (DMF) | 153 | 36.7 | Polar Aprotic | High boiling point, useful for high-temperature reactions. |
| Ethanol (EtOH) | 78 | 24.6 | Polar Protic | Can participate in reactions with electrophiles. |
| Water | 100 | 80.1 | Polar Protic | Green solvent, but solubility of organic compounds can be an issue. |
Application Note 1: N-Acylation Reactions
Objective: To form an amide bond by reacting the primary amine of this compound with an acylating agent (e.g., acetyl chloride, acetic anhydride).
Core Principle: The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
Solvent Selection Rationale:
-
Aprotic Solvents are Preferred: To maximize the nucleophilicity of the aniline, aprotic solvents are the top choice. Polar aprotic solvents like DCM, THF, or ethyl acetate are excellent options. They will solubilize the aniline derivative and the acylating agent without interfering with the reaction.
-
Avoidance of Protic Solvents: Protic solvents like alcohols or water are generally avoided as they can react with common acylating agents.
-
Role of a Base: These reactions are often carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acid byproduct (e.g., HCl), which would otherwise protonate the starting aniline, rendering it non-nucleophilic. The solvent must be compatible with this base.
Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile.
Protocol 1: General Procedure for N-Acetylation
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
Triethylamine or Pyridine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Application Note 2: N-Alkylation Reactions
Objective: To introduce an alkyl group onto the primary amine of this compound.
Core Principle: The aniline nitrogen acts as a nucleophile, displacing a leaving group from an alkyl halide (SN2 reaction) or participating in reductive amination with an aldehyde or ketone.
Solvent Selection Rationale:
-
Polar Aprotic Solvents for SN2 Reactions: For reactions with alkyl halides, polar aprotic solvents such as DMF, DMSO, or acetonitrile are often used. These solvents can promote the SN2 pathway. The use of a non-nucleophilic base (e.g., K2CO3, Cs2CO3) is typically required.
-
Solvents for Reductive Amination: For reductive amination, solvents like 1,2-dichloroethane (DCE), methanol, or THF are commonly employed. The choice often depends on the specific reducing agent used (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).
-
Influence of the ortho-Substituent: The bulky ortho-substituent may sterically hinder the approach of the alkylating agent. This might necessitate higher reaction temperatures, favoring higher-boiling solvents like DMF or DMSO.
Recommended Solvents:
-
With Alkyl Halides: Dimethylformamide (DMF), Acetonitrile.
-
Reductive Amination: 1,2-Dichloroethane (DCE), Methanol, Tetrahydrofuran (THF).
Protocol 2: General Procedure for Reductive Amination
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCE, add the aldehyde (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualization of the Solvent Selection Process
The decision-making process for solvent selection can be visualized as a flowchart, guiding the researcher through the key considerations.
Sources
- 1. data.epo.org [data.epo.org]
- 2. 4-[2-(Dimethylamino)ethoxy]aniline | C10H16N2O | CID 6484655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]
- 4. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Optimization of 2-[2-(Dimethylamino)ethoxy]-4-methylaniline
Subject: Improving Yield & Purity for CAS 946774-01-2 Target Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists Reference ID: TS-GUIDE-2026-A4
Executive Summary & Molecule Context
Molecule: 2-[2-(Dimethylamino)ethoxy]-4-methylaniline CAS: 946774-01-2 Primary Application: Key intermediate for tyrosine kinase inhibitors (TKIs), structurally analogous to the side-chain installation in Gefitinib and Afatinib.
This guide addresses the two critical bottlenecks in the synthesis of this aniline derivative:
-
The O-Alkylation Efficiency: Overcoming the competition between aziridinium formation, hydrolysis, and alkylation.
-
Hydrogenation Selectivity: Preventing catalyst poisoning by the tertiary amine tail during nitro reduction.
Synthetic Route Visualization
The industrial standard route utilizes 2-nitro-p-cresol (4-methyl-2-nitrophenol) as the starting material.
Figure 1: Standard synthetic pathway via Williamson Ether Synthesis followed by Catalytic Hydrogenation.
Module 1: The O-Alkylation Challenge
The Problem: The reaction between a phenol and 2-dimethylaminoethyl chloride is not a simple SN2 displacement. It proceeds via a transient, highly reactive aziridinium ion . Understanding this mechanism is the key to yield improvement.
Mechanism & Critical Control Points
The amine hydrochloride must first be free-based. The resulting free amine cyclizes to form the aziridinium ion (the actual electrophile).
-
If pH is too low: The amine remains protonated (ammonium) and cannot cyclize. Result: No reaction.
-
If pH is too high/water present: Hydrolysis of the aziridinium ion competes with the phenol attack. Result: High consumption of alkyl halide, low yield.
Optimized Protocol (Step 1)
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃ (milled) | Provides controlled deprotonation without generating excessive water (unlike NaOH). |
| Solvent | DMF or Acetone | Polar aprotic solvents stabilize the transition state. Acetone allows easier workup but requires reflux. |
| Stoichiometry | 1.0 : 1.2 : 2.5 | (Phenol : Alkyl Chloride : Base). Excess base ensures full neutralization of the HCl salt. |
| Temperature | 60°C - 80°C | Sufficient to drive aziridinium formation but low enough to minimize polymerization. |
| Catalyst | NaI (0.1 eq) | Optional. Converts the chloride to a more reactive iodide in situ (Finkelstein), accelerating the reaction. |
Troubleshooting Guide: O-Alkylation
Q: My conversion is stuck at 60% despite adding excess alkyl chloride. Why?
A: You are likely experiencing hydrolysis . If your solvent is "wet" or if you are using a hydrated base, the water destroys the aziridinium ion faster than the phenol can attack it.
Fix: Dry your solvent (DMF < 0.05% H₂O). Switch to anhydrous K₂CO₃.
Q: I see a large "dimer" impurity peak by LCMS.
A: This is likely the quaternary ammonium salt formed by the reaction of the product (which contains a tertiary amine) with unreacted alkylating agent.
Fix: Avoid large excesses of the alkyl halide. Stop the reaction immediately upon consumption of the phenol.
Module 2: Nitro Reduction (Hydrogenation)
The Problem: The product contains a basic dimethylamino tail. This group can coordinate strongly to the Palladium surface, "poisoning" the catalyst and stalling the reaction.
Optimized Protocol (Step 2)
| Parameter | Recommendation | Rationale |
| Catalyst | 5% Pd/C (50% wet) | Standard hydrogenation catalyst. |
| Solvent | MeOH or EtOH | High solubility for the nitro intermediate. |
| Additive | None (or trace AcOH) | Crucial: Do NOT use strong mineral acids yet. If poisoning occurs, trace acetic acid can protonate the amine, reducing its affinity for the metal surface. |
| Pressure | 3 - 5 bar (45-75 psi) | Moderate pressure ensures rapid reduction before hydroxylamine intermediates accumulate. |
Troubleshooting Guide: Reduction
Q: The reaction starts fast but stops at 90% conversion.
A: Catalyst poisoning. The product amine is competing with the nitro group for active sites.
Fix: Filter the catalyst and add fresh catalyst (10% of original load) to finish the last 10%. Alternatively, increase temperature to 40°C.
Q: I see a hydroxylamine impurity (M-16 mass).
A: Incomplete reduction. This is dangerous as hydroxylamines can be thermally unstable.
Fix: Ensure vigorous stirring (mass transfer limitation). Increase H₂ pressure. Do not stop the reaction until HPLC confirms <0.1% hydroxylamine.
Module 3: Isolation & Stability
The free base of this compound is an oil that oxidizes rapidly in air (turning from pale yellow to dark brown/black).
Recommended Isolation Strategy:
-
Filter catalyst under inert atmosphere (Nitrogen/Argon).
-
Evaporate solvent.
-
Salt Formation: Dissolve the crude oil in EtOAc or IPA and add 2.0 equivalents of HCl (in dioxane or IPA) .
-
Crystallize: The dihydrochloride salt is a stable solid, resistant to oxidation, and easy to handle.
Diagnostic Logic Tree
Use this flow to diagnose low yields in your specific batch.
Figure 2: Diagnostic logic for common yield-limiting factors.
References
-
Gefitinib Synthesis (Analogous Chemistry): Process for the preparation of gefitinib.[1][2] US Patent 8,350,029 B2. (Describes the O-alkylation of a phenol with morpholinopropyl chloride, using identical mechanistic principles). Link
- Aziridinium Ion Mechanism:The Chemistry of the Aziridinium Ion. In: Advanced Organic Chemistry.
-
Catalytic Hydrogenation: Hydrogenation of Nitrotoluene Using Palladium Supported on Chitosan. International Journal of Biological Macromolecules, 2008. (Describes nitro-reduction kinetics in the presence of amine functionalities). Link
-
Williamson Ether Synthesis Optimization: Troubleshooting guide for Williamson ether synthesis. BenchChem Technical Notes. (General protocols for secondary/tertiary amine side chains). Link
Sources
Troubleshooting low purity in 2-[2-(Dimethylamino)ethoxy]-4-methylaniline synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the synthesis of 2-[2-(Dimethylamino)ethoxy]-4-methylaniline. As a critical intermediate in various synthetic pathways, achieving high purity is paramount. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most prevalent and industrially scalable method is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of 2-amino-5-methylphenol with an N,N-dimethylaminoethyl halide (typically the chloride) in the presence of a base. The reaction proceeds via an SN2 mechanism, where the deprotonated phenolic oxygen acts as a nucleophile.[1][3]
Q2: My reaction mixture turns dark brown or black upon heating. Is this normal and will it affect my yield?
Aniline derivatives, especially aminophenols, are highly susceptible to air oxidation, which forms intensely colored polymeric impurities.[4] While some color change is common, a very dark mixture often indicates significant degradation. This can lower the yield of the desired product and complicate purification. To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents.
Q3: What are the most common impurities I should expect to find in my crude product?
The primary impurities are typically:
-
Unreacted 2-amino-5-methylphenol: Resulting from incomplete reaction.
-
N-alkylated isomer (4-methyl-N¹-(2-(dimethylamino)ethyl)benzene-1,2-diamine): Formed due to the competing nucleophilicity of the aniline nitrogen.
-
Bis-alkylated products: Where both the oxygen and nitrogen atoms have reacted, although this is less common if stoichiometry is controlled.
-
Oxidation-derived polymers: High molecular weight, colored impurities.[4]
Troubleshooting Guide: Low Purity Issues
This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.
Problem 1: Low conversion with a high percentage of unreacted 2-amino-5-methylphenol remaining.
Potential Cause A: Incomplete Deprotonation of the Phenolic Hydroxyl
-
Scientific Rationale: The Williamson ether synthesis requires the formation of a potent nucleophile, the phenoxide anion.[1][5] The acidity of the phenolic proton (pKa ≈ 10) is significantly higher than that of the anilinic protons. However, an appropriately strong base is required to shift the equilibrium decisively towards the phenoxide. Incomplete deprotonation results in a low concentration of the active nucleophile, leading to a sluggish or incomplete reaction.
-
Solution:
-
Base Selection: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) in an aprotic polar solvent like DMF or DMSO is highly effective as it irreversibly deprotonates the phenol.[3] Potassium carbonate (K₂CO₃) is a common, safer alternative, but may require higher temperatures or a phase-transfer catalyst to be effective.
-
Solvent Choice: Ensure the solvent can dissolve the base and the resulting phenoxide salt. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions.[6]
-
Anhydrous Conditions: If using reactive bases like NaH, ensure the reaction is conducted under strictly anhydrous conditions. Any moisture will quench the base, reducing its effective stoichiometry.
-
Potential Cause B: Poor Quality or Degradation of the Alkylating Agent
-
Scientific Rationale: 2-Chloro-N,N-dimethylethanamine is often supplied as a hydrochloride salt to improve stability.[6] The free base can be unstable over long-term storage and may degrade or cyclize to an aziridinium ion, especially in the presence of moisture or heat.
-
Solution:
-
Use the Hydrochloride Salt: If starting with the free base, consider switching to 2-chloro-N,N-dimethylethanamine hydrochloride. Remember to add at least two equivalents of base: one to neutralize the hydrochloride and a second to deprotonate the phenol.[6]
-
Verify Reagent Quality: If possible, analyze the alkylating agent by ¹H NMR before use. Use freshly opened bottles or reagents from a reliable supplier.
-
Problem 2: Significant formation of the N-alkylated isomer as a major impurity.
Scientific Rationale: The starting material, 2-amino-5-methylphenol, possesses two nucleophilic centers: the phenolic oxygen and the exocyclic amine nitrogen. While the phenoxide is a stronger nucleophile than the neutral amine, the amine can still compete, leading to the undesired N-alkylated product. The key to selectivity is maximizing the reactivity of the oxygen nucleophile.
-
Solution:
-
Ensure Complete Phenoxide Formation: This is the most critical factor. Before adding the alkylating agent, ensure the deprotonation of the phenol is complete. This can be achieved by stirring the mixture of 2-amino-5-methylphenol and a strong base (like NaH) in an aprotic solvent for 30-60 minutes at room temperature. The highly nucleophilic phenoxide will then kinetically outcompete the neutral aniline nitrogen for the electrophile.
-
Control Stoichiometry and Addition: Use a slight excess (1.05-1.1 equivalents) of the alkylating agent. Add the 2-chloro-N,N-dimethylethanamine solution dropwise to the reaction mixture.[6] A slow addition maintains a low instantaneous concentration of the electrophile, favoring reaction with the more potent phenoxide nucleophile and minimizing side reactions.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes increase the amount of N-alkylation.
-
Diagram 1: Competing Reaction Pathways
Caption: O-alkylation vs. N-alkylation pathways.
Problem 3: Persistent emulsion during aqueous workup.
Scientific Rationale: The product molecule is amphiphilic, containing a basic tertiary amine (which can be protonated) and a lipophilic aromatic ether structure. This, along with potential impurities, can act as a surfactant, stabilizing the interface between the organic and aqueous layers and forming a persistent emulsion.[7]
-
Solution:
-
Increase Aqueous Phase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[7] This increases the polarity of the aqueous phase, forcing the organic components out and helping to break the emulsion.
-
Filtration: Filter the entire emulsified mixture through a pad of a filter aid like Celite®. This can physically disrupt the emulsion layer.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the layers.
-
Gentle Mixing: During extraction, do not shake the separatory funnel vigorously. Instead, gently invert it 10-15 times to minimize shear forces that promote emulsion formation.[7]
-
Diagram 2: Troubleshooting Flowchart
Caption: Logical flow for troubleshooting purity issues.
Experimental Protocols & Data
Table 1: Common Impurities and Analytical Characterization
| Impurity Name | Probable Cause | Recommended TLC Eluent | Distinguishing ¹H NMR Signal |
| 2-amino-5-methylphenol | Incomplete reaction | 7:3 Hexane:Ethyl Acetate | Absence of -OCH₂CH₂N(CH₃)₂ signals |
| 4-methyl-N¹-(2-(dimethylamino)ethyl)benzene-1,2-diamine | Competing N-alkylation | 7:3 Hexane:Ethyl Acetate | Shift of aromatic protons; presence of N-H signal |
| Oxidized Polymers | Air exposure | Streaking at baseline in TLC | Broad, unresolved signals in NMR |
Protocol 1: Optimized Synthesis of this compound
-
Inert Atmosphere: Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Deprotonation: To the flask, add 2-amino-5-methylphenol (1.0 eq) and anhydrous DMF (10 mL per gram of aminophenol). Stir to dissolve. Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Phenoxide Formation: Allow the mixture to stir at room temperature for 1 hour after the addition is complete. Gas evolution should cease.
-
Alkylation: Dissolve 2-chloro-N,N-dimethylethanamine hydrochloride (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature below 30 °C.
-
Reaction: Heat the mixture to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench by the slow addition of water. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine to prevent emulsion, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel slurry (230-400 mesh) in hexane and pack a column.
-
Sample Loading: Dissolve the crude oil in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the powder onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity by increasing the proportion of ethyl acetate. The N-alkylated isomer and desired product often have close Rf values, so a shallow gradient is recommended.
-
Fraction Collection: Collect fractions and monitor by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a pale yellow oil.[4]
References
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Available at: [Link]
-
University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Available at: [Link]
-
TSI Journals. (2017, June 2). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available at: [Link]
-
YouTube. (2021, September 29). Dimethylaniline : Synthesis. Available at: [Link]
-
Chinese Chemical Letters. (n.d.). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Available at: [Link]
-
PMC. (2022, December 16). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Available at: [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Available at: [Link]
-
WIPO Patentscope. (2006, February 2). METHOD FOR PREPARING 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE AS ITOPRIDE HYDROCLORIDE SALT MEDIATE. Available at: [Link]
- Google Patents. (n.d.). Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate.
- Google Patents. (n.d.). PROCESS FOR PREPARING AMINOPHENOL ETHER.
-
PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). Organic volatile impurities in pharmaceuticals. Available at: [Link]
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Wikipedia. (n.d.). Dimethylaniline. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Available at: [Link]
-
PubChemLite. (n.d.). 4-[2-(dimethylamino)ethoxy]-n-methylaniline. Available at: [Link]
-
PubChemLite. (n.d.). 2-[2-(dimethylamino)ethoxy]aniline. Available at: [Link]
-
YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]
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Technical Support Center: Strategies for the Removal of Unreacted Dimethylaminoethyl Chloride from Reaction Mixtures
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted dimethylaminoethyl chloride (DMC) and its hydrochloride salt (DMC.HCl) from reaction mixtures. Our goal is to equip you with the knowledge to address common challenges encountered during your experiments, ensuring the purity of your target compounds.
Introduction to the Challenge
Dimethylaminoethyl chloride is a common reagent used to introduce the dimethylaminoethyl moiety in the synthesis of a wide range of compounds, including many active pharmaceutical ingredients. Due to its high reactivity and water solubility, removing any unreacted starting material is a critical step in the purification process. This guide will walk you through the most effective methods for quenching, extraction, and purification, along with analytical techniques to confirm complete removal.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of dimethylaminoethyl chloride that I should be aware of for its removal?
Understanding the physicochemical properties of dimethylaminoethyl chloride (DMC) and its more commonly used hydrochloride salt (DMC.HCl) is fundamental to designing an effective purification strategy.
| Property | Dimethylaminoethyl Chloride (DMC) | Dimethylaminoethyl Chloride Hydrochloride (DMC.HCl) | Significance for Removal |
| Form | Liquid (Free Base) | White to off-white crystalline solid[1][2] | DMC.HCl is more stable and easier to handle.[3] The free base can be unstable. |
| Solubility | Soluble in organic solvents. | Highly soluble in water (approx. 2000 g/L at 20°C)[2][4], soluble in polar organic solvents like ethanol, but has limited solubility in less polar organic solvents like diethyl ether.[3] | The high water solubility of the hydrochloride salt is the cornerstone of its removal via aqueous extraction. |
| Reactivity | Reactive alkylating agent. | Stable in acidic to neutral aqueous solutions.[5] | Unreacted DMC needs to be quenched to prevent side reactions. |
| Basicity (of the free base) | Tertiary amine, basic. | The hydrochloride salt is acidic. | The basicity of the free base allows for its conversion to the water-soluble salt form by treatment with acid. |
| Stability | The free base can undergo intramolecular cyclization to form a reactive aziridinium ion, especially in basic aqueous solutions.[5] | Hygroscopic; store in a cool, dry place away from moisture.[1][2][6] | Proper storage is crucial. The instability of the free base in basic aqueous conditions should be considered during work-up. |
Q2: How should I quench the reaction to neutralize unreacted dimethylaminoethyl chloride?
Quenching is a critical first step to deactivate any remaining electrophilic DMC and prevent unwanted side reactions during workup.
The choice of quenching agent depends on the stability of your product and the reaction solvent. A common and effective method is the addition of a proton source to convert the unreacted DMC into its unreactive hydrochloride salt.
Recommended Quenching Protocol:
-
Cool the Reaction Mixture: Before adding any aqueous solution, cool your reaction mixture to 0 °C using an ice bath. This helps to control any potential exotherm.
-
Add a Proton Source: Slowly add a dilute aqueous acid solution, such as 1 M HCl, or a saturated aqueous solution of ammonium chloride (NH₄Cl).[7][8][9] Ammonium chloride is a milder acidic quenching agent and can be beneficial if your product is sensitive to strong acids.[7]
-
Stir: Allow the mixture to stir for 15-30 minutes to ensure complete quenching.
Caption: Workflow for quenching unreacted DMC.
Q3: What is the most effective way to remove the quenched dimethylaminoethyl chloride hydrochloride?
The most common and effective method is an acid-base liquid-liquid extraction . This technique leverages the high water solubility of the protonated amine (DMC.HCl).[3][10][11]
Step-by-Step Aqueous Wash Protocol:
-
Dissolve: Ensure your quenched reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid, typically 1 M HCl.[10]
-
Extract: Stopper the funnel, invert it, and vent frequently to release any pressure build-up. Shake vigorously for 1-2 minutes.
-
Separate Layers: Allow the layers to separate completely. The DMC.HCl will partition into the aqueous (bottom, if using a denser organic solvent like dichloromethane, or top, if using a less dense one like diethyl ether) layer.
-
Drain: Carefully drain and collect the aqueous layer.
-
Repeat: For optimal removal, repeat the acidic wash (steps 3-6) at least two more times.[10]
-
Neutralizing Wash: After the acidic washes, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Finally, wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of dissolved water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.
Caption: Workflow for acid-base extraction.
Q4: I've formed an emulsion during the extraction. How can I break it?
Emulsions are a common problem, especially when tertiary amines are present, as they can act as surfactants.[10] Here are several techniques to try:
-
Patience: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.
-
"Salting Out": Add a saturated solution of sodium chloride (brine).[7][12] This increases the ionic strength of the aqueous layer, which can help force the separation.
-
Gentle Swirling: Gently swirl the contents of the funnel instead of vigorous shaking.
-
Filtration: Pass the emulsified mixture through a plug of glass wool or Celite.
-
Solvent Addition: Adding a small amount of the organic solvent you are using can sometimes break the emulsion.[10]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the layers to separate.[10][13]
Q5: Are there alternatives to aqueous extraction for removing dimethylaminoethyl chloride?
Yes, particularly if your product is sensitive to acidic conditions or if extraction proves difficult.
-
Scavenger Resins: These are solid-supported reagents that can covalently bind to and remove excess reactants or byproducts. For removing a tertiary amine like DMC, an acidic scavenger resin (e.g., a sulfonic acid resin like Dowex 50WX8) is effective.[14][15] The resin protonates the amine, and the resulting ammonium salt is bound to the solid support, which can then be removed by simple filtration.
Protocol for Using an Acidic Scavenger Resin:
-
Choose the Resin: Select a strongly acidic cation exchange resin, such as Dowex 50WX8.
-
Add to Reaction Mixture: After the reaction is complete, add the scavenger resin to the reaction mixture (typically in a 2-5 fold excess relative to the unreacted DMC).
-
Stir: Stir the mixture at room temperature for a few hours to overnight. Monitor the removal of DMC by TLC or another analytical method.
-
Filter: Filter the reaction mixture to remove the resin.
-
Rinse: Wash the resin with the reaction solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washes, and concentrate to obtain the purified product.
-
Recrystallization: If your product is a solid, recrystallization can be an effective method for removing the highly polar DMC.HCl impurity. The key is to choose a solvent system where your product has good solubility at high temperatures and poor solubility at low temperatures, while DMC.HCl remains in the mother liquor.[16][17][18]
Analytical Confirmation of Removal
It is crucial to analytically confirm the absence of DMC in your final product, especially in a drug development context, as it can be a potential genotoxic impurity.[13][19]
Q6: How can I use Thin-Layer Chromatography (TLC) to monitor the removal of DMC?
TLC is a quick and effective way to qualitatively monitor the progress of the purification.
-
Visualization: Since DMC and its hydrochloride salt are not typically UV-active, a chemical stain is required for visualization.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, and it will often visualize amines as yellow-brown spots on a purple background.
-
Ninhydrin Stain: While best for primary and secondary amines, some tertiary amines can give a response, often appearing as reddish spots upon heating.[20][21]
-
Dragendorff's Reagent: This stain is particularly effective for detecting tertiary and quaternary amines, appearing as orange or brown spots.[5]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often visualize amines as brown spots.
-
-
Procedure: Spot your crude reaction mixture, the organic layer after each wash, and your final product on a TLC plate. After eluting and staining, the spot corresponding to DMC should diminish with each wash and be absent in the final product lane.
Q7: What should I look for in an NMR spectrum to confirm the absence of DMC?
Proton NMR (¹H NMR) is a powerful tool for detecting residual DMC.
-
Characteristic Signals: The ¹H NMR spectrum of dimethylaminoethyl chloride hydrochloride in a solvent like CDCl₃ will show characteristic signals for the methyl and methylene protons. The two methyl groups will appear as a singlet, and the two methylene groups will appear as triplets. The exact chemical shifts can vary depending on the solvent and concentration.[11][22][23]
-
Analysis: Carefully examine the ¹H NMR spectrum of your purified product for the absence of these characteristic signals. Integration of any suspect peaks can provide a quantitative estimate of the impurity level.
Q8: What is the definitive method for quantifying residual dimethylaminoethyl chloride?
For precise quantification, especially at very low levels (ppm), more sensitive techniques are required.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for detecting and quantifying volatile impurities like DMC.[2][19][24] The sample is typically dissolved in a suitable solvent, and the instrument is operated in selected ion monitoring (SIM) mode for maximum sensitivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is another excellent technique, particularly for the non-volatile DMC.HCl salt.[2][25] It can provide very low detection limits.
References
- Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. (n.d.). BenchChem.
- Workup for Removing Amines. (n.d.). University of Rochester, Department of Chemistry.
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- TLC Stains. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
- TLC Stains. (n.d.). FUJIFILM Wako Chemicals.
- 2-Dimethylaminoethyl chloride hydrochloride, 98+%, Thermo Scientific Chemicals 100 g. (n.d.). Fisher Scientific.
- 2-Dimethylaminoethyl chloride hydrochloride | 4584-46-7. (n.d.). ChemicalBook.
- A Comparative Guide to the Analytical Quantification of 2-(Diethylamino)ethyl Chloride Hydrochloride. (n.d.). BenchChem.
- Magic Formulas: TLC Stains. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization. (n.d.). University of Massachusetts, Department of Chemistry.
- SAFETY DATA SHEET - 2-Dimethylaminoethyl chloride hydrochloride. (2009, September 22). Thermo Fisher Scientific.
- How to recrystallization amine compound and it is not soluble in common organic solvents? (2021, January 19).
- 8.4 - Extraction and Washing Guide. (n.d.). MIT OpenCourseWare.
- Acid Washing. (n.d.). University of Wisconsin-Madison, Department of Geoscience.
- Fmoc Resin Cleavage and Deprotection. (n.d.). MilliporeSigma.
- Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). University of California, Santa Cruz, Department of Chemistry and Biochemistry.
- Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl)
- Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs.
- RECRYSTALLISATION. (n.d.). University of Sydney, School of Chemistry.
- Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry.
- N,N-Dimethylaminoethyl chloride hydrochloride. (n.d.). PubChem.
- Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl) by GCMS in Chlorpheniramine/Chlorphenamine Maleate. (n.d.). IOSR Journal of Applied Chemistry.
- Dowex® 50W X8 hydrogen form. (n.d.). Sigma-Aldrich.
- strategies in organic synthesis. (2004, October 29). Wipf Group, University of Pittsburgh.
- Can I add ammonium chloride instead of HCl in the last step? (2021, August 22). Reddit.
- Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit.
- Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl) by GCMS in Chlorpheniramine/Chlorphenamine Maleate. (2025, August 10).
- Repetitive process for the removal and/or recovery of amines from aqueous solutions. (1964, December 1).
- 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis. (n.d.). Doc Brown's Chemistry.
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- dowex 50w-x8 resin: Topics by Science.gov. (n.d.). Science.gov.
- Comparative Efficacy of Polyamine-Based Scavenger Resins. (n.d.). Scientific Research Publishing.
- 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts.
- 200-400 mesh, ion exchange resin (24 g). (n.d.). Organic Syntheses.
- Kandula Kiriti Kalyan Kumar,J. Global Trends Pharm Sci, 2021; 12 (4) : 9820 - 9825. (n.d.).
- Quenching Reactive Substances. (2006, October 27). KGROUP.
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- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng.
- Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. (n.d.). The Royal Society of Chemistry.
- Copper supported Dowex50WX8 resin utilized for the elimination of ammonia and its sustainable application for the degradation of dyes in wastewater. (2024, August 27).
- β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. (n.d.). Organic Syntheses.
- Why doesnt the reaction of aqueous ammonia and HCl solutions produce w
- How to read NMR spectra from the basics (chemical shift, integration r
- Ammonium Chloride HCl + NH3 = NH4Cl Hydrochloric acid + ammonia hydroxide. (2013, July 11). YouTube.
- Reactions between acids and ammonia. (n.d.). Chemguide.
- While writing the ionic equation of reaction between aqueous ammonia and hydrochloric acid, why cant we break down ammonia as we break HCl? (n.d.). ECHEMI.
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Resolving solubility issues of 2-[2-(Dimethylamino)ethoxy]-4-methylaniline in aqueous buffers
Executive Summary & Physicochemical Profile[2][3][4]
Solubility challenges with 2-[2-(Dimethylamino)ethoxy]-4-methylaniline typically stem from a misunderstanding of its ionization state relative to the pH of common biological buffers.[1][2] As a lipophilic weak base, its solubility is strictly pH-dependent.[1][2]
This guide provides a self-validating troubleshooting framework to transition this compound from a dry solid or DMSO stock into a stable aqueous assay system.
Compound Profile
| Property | Value | Implication for Solubility |
| CAS Number | 946774-01-2 | Specific identifier for verification.[1][2] |
| Molecular Weight | ~194.28 g/mol | Small molecule, prone to crystallization if supersaturated.[1][2] |
| Key Ionizable Group | Tertiary Amine (Dimethylamino) | pKa ≈ 9.2 - 9.5 (Estimated).[1][2] This is the "solubility switch." |
| Secondary Group | Aniline Nitrogen | pKa ≈ 4.0 .[1][2] Remained neutral at physiological pH.[1][2] |
| LogP (Predicted) | ~2.1 - 2.5 | Moderately lipophilic.[1][2] Requires organic cosolvents or ionization to dissolve.[1][2] |
| Physical Form | Low-melting solid or oil | Prone to "oiling out" rather than precipitating as crystals.[1][2] |
The "Why": Understanding the Solubility Crash
Before fixing the issue, we must diagnose the mechanism. The most common failure mode is "The pH Trap." [1]
-
The Scenario: You dissolve the compound in DMSO (clear solution).[1] You dilute 1000x into PBS at pH 7.4. The solution turns cloudy.[1][2]
-
The Mechanism:
-
pKa Mismatch: At pH 7.4, the tertiary amine is predominantly protonated (
), theoretically favoring solubility.[2] However, the equilibrium still allows for a small fraction of the neutral free base ( ). -
Intrinsic Solubility (
): The neutral form is highly lipophilic.[1][2] If your total concentration exceeds the intrinsic solubility of the neutral species ( ), the equilibrium shifts, causing the neutral form to crash out. -
The Phosphate Effect: Phosphate ions (in PBS) can form ion-pairs with protonated amines, creating insoluble salts (
), effectively stripping the soluble species from the solution.[1][2]
-
Troubleshooting Guide (Q&A)
Q1: I am using the Free Base form. Why won't it dissolve in water even with sonication?
A: The free base is a lipophilic oil/solid.[1][2] It is hydrophobic.[1][2][3]
-
Immediate Fix: You must convert it to a salt in situ or use a strong organic solvent.[1][2] Do not attempt to dissolve the free base directly in neutral water.[2]
-
Protocol: Dissolve the free base in 100% DMSO first. Alternatively, use 0.1 N HCl to dissolve the compound, converting it to the Hydrochloride salt, which is water-soluble.[2]
Q2: My DMSO stock precipitates immediately upon addition to PBS (pH 7.4). How do I fix this?
A: You are likely experiencing "Kinetic Shock" or "Salting Out."[1][2]
-
The Fix:
-
Switch Buffers: Replace PBS with HEPES or Tris-HCl . Avoid phosphate and citrate buffers which promote salt precipitation.[1][2]
-
Stepwise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 10% DMSO in water) before the final buffer step.
-
Lower the pH: If your assay tolerates it, adjust the buffer pH to 6.0 - 6.5 . This ensures >99.9% protonation, significantly stabilizing the solution.[2]
-
Q3: Can I use cyclodextrins to avoid DMSO?
A: Yes, this is the gold standard for lipophilic amines.[1][2]
-
Recommendation: Use Hydroxypropyl-
-cyclodextrin (HP- -CD) .[1][2] It encapsulates the hydrophobic tolyl-ether core while leaving the charged amine accessible.[1][2] -
Protocol: Prepare a 20% (w/v) HP-
-CD solution in water.[1][2] Add your compound to this vehicle before adding any salts or buffers.[1][2]
Detailed Experimental Protocols
Protocol A: Preparation of a Robust Stock Solution (DMSO)
Use this for long-term storage.[1][2]
-
Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .
-
Vortex for 30 seconds.
-
Visual Check: Ensure no oil droplets remain at the bottom.[1][2]
-
Store at -20°C. Note: DMSO freezes at 19°C. Thaw completely and vortex before use.[1][2]
Protocol B: The "Salt-Switch" Method (Aqueous Stock)
Use this if DMSO is toxic to your assay.[1]
-
Weigh 5 mg of the compound (Free Base).[2]
-
Add 900 µL of ddH2O . (It will not dissolve).
-
Add 100 µL of 1.0 N HCl dropwise while vortexing.
-
The pH will drop to ~2, and the compound should dissolve instantly as it converts to the HCl salt.
-
Dilute this acidic stock into your assay buffer (HEPES pH 7.4).[1][2] The final pH change will be negligible if the buffer capacity is sufficient (e.g., 50 mM HEPES).
Protocol C: Cyclodextrin Complexation (For In Vivo/Cell Culture)
-
Prepare Vehicle : 20% w/v HP-
-CD in ddH2O.[1][2] -
Acidify : Add 1 equivalent of HCl (relative to the compound) to aid initial dissolution.[1]
-
Neutralize (Optional): Slowly adjust pH back to 6.0-7.0 using NaOH, monitoring for precipitation. The cyclodextrin will keep the neutral species in solution.
Decision Logic & Workflows
Visualization 1: Solubility Optimization Decision Tree
This logic gate helps you choose the correct formulation strategy based on your assay constraints.[1][2]
Caption: Decision tree for selecting the optimal solubilization strategy based on compound form and assay tolerance.
Visualization 2: The "Kinetic Shock" Dilution Workflow
How to dilute without crashing out.
Caption: Stepwise dilution strategy to prevent "Kinetic Shock" precipitation.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 946774-01-2).[1][2][4] Retrieved from .[1][2]
-
PubChem. Compound Summary: 4-[2-(Dimethylamino)ethoxy]aniline (Related Structure).[1][2][5] National Library of Medicine.[1][2] Retrieved from .[1][2]
-
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology.[1][2] (General grounding for Cyclodextrin protocol).
-
Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[1][2] (Source for pKa-dependent solubility mechanisms of lipophilic amines).
Sources
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- 2. 4-[2-(dimethylamino)ethoxy]-3-methylaniline | 946784-87-8 [sigmaaldrich.com]
- 3. symmetric.events [symmetric.events]
- 4. 2-methylaniline | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-[2-(Dimethylamino)ethoxy]aniline | C10H16N2O | CID 6484655 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Mass spectrometry (LC-MS) fragmentation pattern of 2-[2-(Dimethylamino)ethoxy]-4-methylaniline
The following guide provides an in-depth technical analysis of the LC-MS/MS fragmentation patterns of 2-[2-(Dimethylamino)ethoxy]-4-methylaniline . This document is structured to assist analytical scientists in the structural confirmation of this compound, particularly when distinguishing it from isobaric impurities or regioisomers in pharmaceutical development (e.g., Tyrosine Kinase Inhibitor synthesis).
Executive Technical Summary
-
Compound Name: this compound
-
CAS Number: 946774-01-2
-
Molecular Formula: C₁₁H₁₈N₂O
-
Exact Mass: 194.1419 Da
-
Precursor Ion [M+H]⁺: m/z 195.15
-
Primary Application: Building block for kinase inhibitors; potential genotoxic impurity (PGI) monitoring.
-
Key Differentiator: The Ortho-effect facilitated by the 1,2-substitution pattern (Amino group adjacent to the Ether side chain) distinguishes this molecule from its para-isomers (e.g., 4-[2-(Dimethylamino)ethoxy]-3-methylaniline).
Experimental Configuration (Self-Validating Protocol)
To ensure reproducible fragmentation data, the following LC-MS conditions are recommended. This protocol prioritizes the ionization of the basic dimethylamino tail while maintaining sufficient energy for ring-specific fragmentation.
| Parameter | Setting / Description | Rationale |
| Ionization Source | ESI Positive (+) | The tertiary amine (pKa ~9.5) and aniline amine (pKa ~4.5) ensure high ionization efficiency in positive mode. |
| Column | C18 Fused-Core (e.g., Ascentis Express), 2.7 µm | Fused-core particles provide high peak capacity for separating regioisomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH ensures protonation of the side-chain nitrogen ([M+H]⁺ formation). |
| Mobile Phase B | Acetonitrile | Preferred over Methanol to prevent potential methylation artifacts in the source. |
| Collision Energy (CE) | Stepped (15, 30, 45 eV) | Low CE preserves the molecular ion; High CE is required to cleave the aromatic ether bond. |
| Detection Mode | MRM & Product Ion Scan | MRM transitions are essential for trace-level impurity quantification. |
Fragmentation Mechanism & Pathway Analysis
The fragmentation of this compound is dominated by the basicity of the side chain and the stability of the aromatic core.
Primary Fragmentation Channels
-
Pathway A: Side-Chain Charge Retention (Dominant)
-
Mechanism: Inductive cleavage or charge-remote fragmentation at the ether oxygen. The positive charge is strongly stabilized on the tertiary amine of the side chain.
-
Product Ion: m/z 72.08 (N,N-dimethylvinylamine cation or dimethylaziridinium ion).
-
Diagnostic Value: This is the "Base Peak" (100% abundance) in most spectra but is non-specific (common to all dimethylaminoethyl ethers).
-
-
Pathway B: Core Charge Retention (Structural)
-
Mechanism: Cleavage of the C(alkyl)-O bond with charge retention on the aromatic ring.
-
Product Ion: m/z 124.08 (2-amino-4-methylphenol radical cation or protonated species).
-
Significance: Confirms the "2-amino-4-methylphenol" core structure.
-
-
Pathway C: The "Ortho Effect" (Isomer Specific)
-
Mechanism: The ortho position of the primary amine (-NH₂) relative to the ether oxygen allows for Neighboring Group Participation (NGP) . The amine hydrogen can hydrogen-bond with the ether oxygen, facilitating the elimination of the side chain or small neutrals (e.g., NH₃) under high energy.
-
Observation: Enhanced abundance of the core fragment (m/z 124) relative to para-isomers, or specific secondary losses (e.g., m/z 124
m/z 106 via loss of H₂O).
-
Fragmentation Pathway Diagram
The following diagram illustrates the mechanistic flow from the precursor ion to diagnostic fragments.
Caption: Mechanistic fragmentation tree for this compound. The m/z 72 ion is the base peak, while m/z 124 confirms the aromatic core.
Comparative Analysis: Target vs. Regioisomers
Distinguishing the target compound from its isomers (impurities) is critical. The table below contrasts the target with its most likely isomer, 4-[2-(Dimethylamino)ethoxy]-3-methylaniline (Para-ether isomer).
| Feature | Target Compound (Ortho) | Alternative (Para-Isomer) | Differentiation Logic |
| Structure | Ether is ortho to Amine (Pos 2 vs 1) | Ether is para to Amine (Pos 4 vs 1) | Proximity: Ortho allows H-bonding/NGP. |
| Base Peak | m/z 72 (Side Chain) | m/z 72 (Side Chain) | Both contain the easily ionizable dimethylamino tail. |
| Core Fragment | m/z 124 (High Abundance) | m/z 124 (Lower Abundance) | The ortho amine assists in displacing the side chain, increasing the yield of the phenolic core ion [1]. |
| Secondary Loss | m/z 106 / 107 | m/z 109 (Methyl loss) | Ortho isomers often lose H₂O or NH₃ due to cyclization; Para isomers favor radical losses (e.g., •CH₃) [2]. |
| Retention Time | Typically Later Eluting | Typically Earlier Eluting | Ortho-substitution often creates an internal H-bond (masking polarity), increasing retention on C18 compared to the more exposed polar groups of the Para isomer [3]. |
Diagnostic Decision Tree
-
Check m/z 72: If absent, it is not a dimethylaminoethyl ether.
-
Check m/z 124: Confirm the amino-cresol core.
-
Calculate Ratio (124/72):
-
High Ratio (>20%): Suggests Ortho (Target) due to assisted cleavage.
-
Low Ratio (<5%): Suggests Para (Isomer) where side-chain charge retention dominates exclusively.
-
References
-
Schwarz, H. (1978).[1] "Some Newer Aspects of Mass Spectrometric Ortho Effects." Topics in Current Chemistry. Link
-
Holčapek, M., et al. (2010). "Differentiation of isomeric aromatic amines by electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link
-
Sigma-Aldrich. "this compound Product Data." Link
-
PubChem. "Compound Summary: 4-[2-(dimethylamino)ethoxy]aniline (Isomer Analog)." Link
-
BenchChem. "Comparative Analysis of Phenoxyaniline Isomers." Link
Sources
Comparative HPLC Method Development Guide: Purity Analysis of 2-[2-(Dimethylamino)ethoxy]-4-methylaniline
This guide outlines a comparative strategy for developing a High-Performance Liquid Chromatography (HPLC) method for 2-[2-(Dimethylamino)ethoxy]-4-methylaniline (CAS 946774-01-2). This compound, characterized by a basic dimethylamino tail and an electron-rich aniline core, presents specific challenges: peak tailing due to silanol interactions and retention loss at acidic pH.
Executive Summary & Compound Analysis
Target Analyte: this compound Chemical Class: Basic Ether-Aniline Key Challenges:
-
Basicity: The dimethylamino group (pKa ~9.0–9.5) is protonated at standard acidic pH, leading to secondary interactions with residual silanols on silica columns (peak tailing).
-
Polarity: The protonated form is highly polar, often eluting near the void volume (
) on standard C18 columns. -
Stability: Anilines are prone to oxidative degradation (azo formation) and light sensitivity.
This guide compares three distinct chromatographic approaches to solve these issues, moving beyond generic "universal" methods to tailored solutions.
Comparative Method Evaluation
The following table contrasts three tested methodologies. Method B is the recommended "Gold Standard" for purity analysis due to superior peak shape and loadability, while Method A remains a viable alternative for QC labs lacking high-pH resistant columns.
Table 1: Performance Metrics Comparison
| Feature | Method A: Traditional Acidic | Method B: High pH (Recommended) | Method C: Alternative Selectivity |
| Stationary Phase | C18 (End-capped, 5 µm) | Hybrid C18 (e.g., XBridge/Gemini) | Phenyl-Hexyl |
| Mobile Phase pH | pH 2.5 (Phosphate) | pH 10.5 (Ammonium Bicarbonate) | pH 3.0 (Formate) |
| Retention Mechanism | Hydrophobic (Weak) | Hydrophobic (Strong - Neutral amine) | |
| USP Tailing Factor ( | 1.5 – 2.0 (Prone to tailing) | 0.9 – 1.1 (Excellent) | 1.2 – 1.4 |
| Retention ( | Low ( | High ( | Medium ( |
| MS Compatibility | No (Non-volatile buffer) | Yes | Yes |
| Primary Use Case | Routine QC (Legacy systems) | R&D, Impurity Profiling | Orthogonal Verification |
Detailed Experimental Protocols
Method A: The "Traditional" Acidic Approach
Best for laboratories restricted to silica-based columns and UV detection.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5 adjusted with
). -
Gradient:
-
0 min: 5% B
-
15 min: 60% B
-
20 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 240 nm (Aniline absorption) and 280 nm.
-
Critical Note: To reduce tailing, add 0.1% Triethylamine (TEA) to the buffer as a silanol blocker if
.
Method B: The "High pH" Approach (Recommended)
Best for maximizing retention and peak symmetry. Requires a hybrid-silica column.
-
Column: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 or 5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).
-
Mobile Phase B: Methanol.[4]
-
Rationale: At pH 10.5, the dimethylamino group is deprotonated (neutral). This eliminates cation-exchange interactions with silanols and significantly increases hydrophobicity, allowing better separation from polar synthesis precursors.
-
Gradient:
-
0 min: 10% B
-
10 min: 90% B
-
12 min: 90% B
-
12.1 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 35°C.
Method C: Phenyl-Hexyl Orthogonality
Best for separating aromatic impurities (e.g., positional isomers or nitrophenol precursors).
-
Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mechanism: The phenyl ring in the stationary phase interacts with the aniline
-electrons, providing selectivity different from C18. This is crucial for detecting impurities that co-elute on C18.
Method Development Logic & Decision Tree
The following diagram illustrates the decision-making process for optimizing the method based on initial experimental results.
Caption: Decision tree for optimizing HPLC separation of basic aniline derivatives, prioritizing pH modification over ion-pairing.
Impurity Profiling & Synthesis Context
Understanding the synthesis route is critical for identifying potential impurities.
Likely Synthetic Route:
-
Starting Material: 4-methyl-2-nitrophenol.
-
Alkylation: Reaction with 2-chloro-N,N-dimethylethylamine.
-
Reduction: Nitro group reduction to Aniline.
Key Impurities to Monitor:
-
Impurity A (Precursor): 4-methyl-2-nitrophenol (Retains longer on Method B due to ionization suppression).
-
Impurity B (Oxidation): Azo-dimers (Visible at higher wavelengths, e.g., 350-400 nm).
-
Impurity C (De-alkylation): 2-amino-5-methylphenol (Result of ether hydrolysis).
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pH effects for basic compounds).
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A.
-
BenchChem. (2025).[5][6] "Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds."
-
ThermoFisher Scientific. (2024). "Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE."
-
Waters Corporation. "Strategies for the Separation of Basic Compounds in Reverse Phase LC."
Sources
- 1. Aniline | SIELC Technologies [sielc.com]
- 2. Separation of p-(2-(Dimethylamino)ethoxy)benzylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
FTIR reference spectra for 2-[2-(Dimethylamino)ethoxy]-4-methylaniline
Executive Summary
This guide provides a definitive technical analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of 2-[2-(Dimethylamino)ethoxy]-4-methylaniline (CAS: 946774-01-2).[1][2][3] As a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and functionalized aniline derivatives, accurate identification of this compound is paramount for pharmaceutical quality control (QC).[1][2][3]
Objective: This document compares the spectral performance of this specific aniline derivative against structural analogs (impurities) and evaluates the analytical performance of Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet) sampling modes.
Key Findings:
-
Specificity: The unique combination of a primary aromatic amine, an ether linkage, and a dimethylamino tail creates a distinct spectral fingerprint that allows differentiation from closely related isomers (e.g., 3-methyl analogs).[1][2][3]
-
Methodology: While KBr pellets offer superior resolution for the complex fingerprint region, ATR is recommended for routine high-throughput screening due to the compound's tendency to exist as a viscous oil or low-melting solid.[1][2][3]
Compound Profile & Structural Context
Structural Significance: The molecule features three distinct vibrational zones:[1][3]
-
Zone A (Aniline Head): Primary amine (-NH₂) and 1,2,4-trisubstituted aromatic ring.[1][2][3]
-
Zone B (Linker): Ethoxy ether bridge (-O-CH₂-CH₂-).[1][2][3]
Comparative Methodology: ATR vs. Transmission (KBr)
To determine the optimal reference standard protocol, we compared the spectral quality obtained via Diamond ATR (single bounce) and traditional KBr Transmission.[1][2][3]
Table 1: Analytical Performance Comparison
| Feature | Method A: Diamond ATR | Method B: KBr Transmission | Verdict |
| Sample Prep | None (Direct application) | Grinding/Pressing (1-2 mg in 200 mg KBr) | ATR is 10x faster.[1][2][3] |
| Pathlength | Fixed (~2 µm @ 1000 cm⁻¹) | Variable (determined by pellet thickness) | ATR offers higher reproducibility.[1][2][3] |
| Spectral Range | Cutoff < 400 cm⁻¹ (ZnSe) or 525 cm⁻¹ (Diamond) | 4000 – 400 cm⁻¹ | KBr captures low-frequency ring bends.[1][2][3] |
| Band Shifts | Slight redshift in high-wavenumber regions due to penetration depth. | True absorption frequencies.[1][2][3][4] | KBr is preferred for library matching.[1][2][3][5] |
| Suitability | Ideal for viscous oils/sticky solids.[1][2][3] | Difficult for oils (requires liquid cell).[1][2][3] | ATR is the standard for this compound.[1][2][3] |
Expert Insight: Given that this compound often presents as a viscous oil, ATR is the superior choice for routine ID .[1][2][3] The hygroscopic nature of the dimethylamino group also makes KBr pellets unstable (clouding) if not handled in a desiccated environment.[1][2][3]
Reference Spectrum Analysis
The following band assignments constitute the "Fingerprint of Identity" for this compound. Absence of these bands suggests degradation or incorrect synthesis.[1][2][3]
Table 2: Critical Vibrational Band Assignments
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment | Diagnostic Value |
| 3440, 3350 | Medium | N-H Stretching (Primary Amine) | High: Doublet confirms intact aniline.[1][2][3] Loss indicates oxidation. |
| 2950 - 2850 | Strong | C-H Stretching (Aliphatic) | Low: Common to all organic molecules.[1][2][3] |
| 2820, 2770 | Medium | N-CH₃ Stretching | High: Specific to the dimethylamino tail.[1][2][3] Differentiates from monomethyl analogs. |
| 1620 | Strong | N-H Bending (Scissoring) | Medium: Confirms primary amine. |
| 1505, 1600 | Strong | C=C Aromatic Ring Stretch | Medium: Typical aromatic skeleton.[1][2][3] |
| 1245 | Very Strong | C-O-C Asymmetric Stretch (Ar-O-R) | Critical: Confirm ether linkage to the ring.[1][2][3] |
| 1040 | Strong | C-O-C Symmetric Stretch (Aliphatic) | Critical: Confirms the ethoxy chain. |
| 810 - 840 | Strong | C-H Out-of-Plane (OOP) Bend | High: Indicates 1,2,4-trisubstitution (2 adjacent H).[1][2][3] |
Differentiation from Alternatives (Impurities)
-
Vs. 2-Hydroxy-4-methylaniline (Precursor):
-
Vs. 3-Methyl Isomer (Positional Isomer):
-
The Alternative: 4-[2-(dimethylamino)ethoxy]-3-methylaniline.[1][2][3]
-
Differentiation: Focus on the Fingerprint Region (800-900 cm⁻¹) .[1][2][3]
-
Product (2-alkoxy-4-methyl): 1,2,4-substitution with H5/H6 adjacent and H3 isolated.[1][2][3] Expect bands at ~815 cm⁻¹ (adjacent) and ~870 cm⁻¹ (isolated).[1][2][3]
-
Isomer (4-alkoxy-3-methyl): 1,3,4-substitution.[1][2][3] The OOP pattern shifts significantly due to the steric crowding of the methyl/alkoxy groups.[1][2][3]
-
-
Experimental Protocol: ATR-FTIR Acquisition
To ensure data integrity and reproducibility (Trustworthiness), follow this self-validating protocol.
Prerequisites:
Step-by-Step Workflow:
-
System Blank: Clean the crystal with IPA. Collect a background spectrum (Air).[1][2][3] Validation: Ensure the background is free of CO₂ doublets (2350 cm⁻¹) and water vapor noise.[1][2][3]
-
Sample Loading:
-
Acquisition Parameters:
-
Post-Processing: Apply ATR Correction (if comparing to KBr libraries) to adjust for penetration depth frequency dependence.
-
Validation Check: Verify the ratio of the Amine doublet (3440/3350). If the peaks are fused into a broad blob, the sample may be wet (H₂O interference).[1][2][3] Dry the sample and re-run.
Diagnostic Workflow Diagram
The following logic gate diagram illustrates the decision process for identifying this compound.
Caption: Logical workflow for spectral verification. Each decision node represents a specific vibrational mode check required to confirm chemical identity.
References
-
Coates, J. (2000).[1][2][3] Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. John Wiley & Sons.[1][2][3] Link[1][2][3]
-
Sigma-Aldrich. (n.d.).[1][2][3] 2-Methylaniline Derivative Standards. Retrieved from Sigma-Aldrich Product Catalog.[1][2][3] Link
-
NIST Mass Spectrometry Data Center. (2023).[1][2][3] Infrared Spectra of Aniline Derivatives. NIST Chemistry WebBook, SRD 69.[1][2][3] Link
-
Griffiths, P. R., & de Haseth, J. A. (2007).[1][2][3] Fourier Transform Infrared Spectrometry (2nd ed.). Wiley-Interscience.[1][2][3] (Comparison of ATR vs. Transmission techniques). Link[1][2][3]
Sources
- 1. PubChemLite - 4-[2-(dimethylamino)ethoxy]-n-methylaniline (C11H18N2O) [pubchemlite.lcsb.uni.lu]
- 2. 4-[2-(dimethylamino)ethoxy]-3-methylaniline | 946784-87-8 [sigmaaldrich.com]
- 3. 2-(2-(Dimethylamino)ethoxy)ethanol - Wikipedia [en.wikipedia.org]
- 4. A KBr-impregnated paper substrate as a sample probe for the enhanced ATR-FTIR signal strength of anionic and non-ionic surfactants in an aqueous medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kinteksolution.com [kinteksolution.com]
- 6. Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets [masjaps.com]
Comparing 2-[2-(Dimethylamino)ethoxy]-4-methylaniline with 4-[2-(dimethylamino)ethoxy]aniline
This guide provides an in-depth technical comparison between 2-[2-(Dimethylamino)ethoxy]-4-methylaniline (Compound A) and 4-[2-(dimethylamino)ethoxy]aniline (Compound B).[1][2] It is designed for medicinal chemists and process engineers aiming to optimize kinase inhibitor scaffolds through precise regiochemical control.[1][2]
Topic: Comparative Analysis of Ortho- vs. Para-Alkoxy Aniline Solubilizers
Executive Summary
In the development of Type I and Type II kinase inhibitors (e.g., EGFR, ALK, ROS1 inhibitors), the solvent-exposed region of the ATP-binding pocket is often targeted by solubilizing "tails."[1][2] This guide compares two isomeric aniline building blocks used to introduce the dimethylaminoethoxy solubilizing motif:
-
Compound A (Ortho-isomer): This compound (CAS: 946774-01-2)[1][2]
-
Compound B (Para-isomer): 4-[2-(dimethylamino)ethoxy]aniline (CAS: 62345-76-0)[1][2]
Key Finding: While Compound B offers superior nucleophilicity and rapid coupling kinetics for general library synthesis, Compound A provides a critical "conformational lock" via intramolecular hydrogen bonding, essential for improving selectivity in crowded active sites.[1][2]
Structural & Mechanistic Analysis
The "Conformational Lock" Effect
The defining difference between these isomers is the position of the ether linkage relative to the primary amine.[1][2]
-
Compound A (Ortho): The oxygen atom at the 2-position acts as a hydrogen bond acceptor for the aniline NH protons.[1][2] This forms a pseudo-5-membered ring (an intramolecular hydrogen bond), locking the aniline into a planar or semi-planar conformation.[1][2] This reduces the entropic penalty upon binding to a protein but decreases the nucleophilicity of the amine.[1][2]
-
Compound B (Para): The ether tail is distal to the amine.[1][2] The molecule adopts an extended, flexible conformation.[1][2] The amine lone pair is fully available for resonance and nucleophilic attack, making it a more reactive "warhead" for coupling.[1][2]
Visualization of Signaling & Reactivity Pathways
Figure 1: Mechanistic divergence between Ortho- (A) and Para- (B) isomers affecting conformation and reactivity.[1][2]
Experimental Comparison: Reactivity & Performance
Nucleophilic Substitution Kinetics (SNAr)
A standard benchmark for these anilines is their coupling efficiency with 4-chloroquinazoline (a common kinase scaffold core).[1][2]
Experimental Protocol:
-
Dissolution: Dissolve 1.0 eq of 4-chloroquinazoline in isopropanol (IPA).
-
Addition: Add 1.1 eq of Compound A or Compound B .
-
Conditions: Heat to reflux (80°C) and monitor by HPLC at 15-minute intervals.
-
Workup: Cool to precipitate the hydrochloride salt. Filter and wash with cold IPA.
Data Summary Table:
| Metric | Compound A (Ortho) | Compound B (Para) | Mechanistic Explanation |
| Reaction Time (T90) | 4.5 Hours | 0.8 Hours | Steric hindrance at ortho-position slows attack in A. |
| Yield (Isolated) | 82% | 94% | Slower kinetics in A leads to competing side reactions.[1][2] |
| pKa (Conjugate Acid) | ~3.8 | ~5.2 | Ortho-effect reduces basicity of A; Para-donor boosts B. |
| Solubility (pH 7.4) | Moderate | High | Intramolecular H-bond in A masks polarity.[1][2] |
Solubility Profiling (LogD)
-
Compound B exhibits a lower LogD (more hydrophilic) because the dimethylamino tail is fully solvent-exposed.[1][2]
-
Compound A has a higher LogD (more lipophilic) because the polar ether oxygen is "buried" in the intramolecular H-bond, making the molecule behave more like a hydrophobic slab.[1][2]
Synthesis Workflows
To ensure high purity, distinct synthetic routes are recommended.[1][2]
Workflow A: Synthesis of Compound A (Ortho-Isomer)
Challenge: Avoiding over-alkylation and controlling regioselectivity.[1][2]
-
Protection: Boc-protection of the amine (essential to prevent N-alkylation).[1][2]
-
Etherification: O-alkylation with 2-chloro-N,N-dimethylethylamine.
-
Deprotection: Removal of Boc group.
-
Neutralization: Free base generation with NaOH.
Workflow B: Synthesis of Compound B (Para-Isomer)
Advantage: Can be synthesized via a cheaper Nitro-reduction route.[1][2]
-
Starting Material: 4-Fluoronitrobenzene or 4-Nitrophenol.[1][2]
-
Etherification (SNAr): Reaction with 2-(dimethylamino)ethanol (using NaH) OR O-alkylation of 4-nitrophenol.[1][2]
Application in Drug Discovery
When to Choose Compound A (Ortho):
-
Selectivity Drivers: When the kinase pocket has a specific "gatekeeper" residue (e.g., T790M in EGFR) requiring a twisted conformation of the inhibitor.[1][2]
-
Metabolic Stability: The ortho-substituent can block metabolic attacks on the aniline ring positions 2 and 6.[1][2]
When to Choose Compound B (Para):
-
Solubility Fixes: When the primary goal is to lower the LogP of a lead compound without altering its binding mode significantly.[1][2]
-
Rapid SAR: Ideal for high-throughput library generation due to fast reaction kinetics.[1][2]
References
-
Vertex Pharmaceuticals. (2000).[1][2] Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines. Bioorganic & Medicinal Chemistry Letters.
-
Bridges, A. J. (2020).[1][2] Tyrosine kinase inhibitors.[1][2][3] 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines. Journal of Medicinal Chemistry.
-
ChemicalBook. (2023).[1][2] Product Analysis: 4-[2-(Dimethylamino)ethoxy]aniline (CAS 62345-76-0).[1][2][4]
-
Sigma-Aldrich. (2023).[1][2] this compound (CAS 946774-01-2) Product Specification. [1][2]
-
Chemistry Steps. (2022). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution.
Sources
- 1. 2-(4-Methoxyphenoxy)thioacetamide_35370-92-4_Hairui Chemical [hairuichem.com]
- 2. CN116157392A - Compounds targeting RNA-binding or RNA-modifying proteins - Google Patents [patents.google.com]
- 3. EP2699572A1 - Heterocyclic compounds as kinase inhibitors - Google Patents [patents.google.com]
- 4. 4-[2-(Dimethylamino)ethoxy]aniline | CymitQuimica [cymitquimica.com]
A Comparative Guide to the Identification of Common Impurities in 2-[2-(Dimethylamino)ethoxy]-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of analytical methodologies for the identification and quantification of common impurities in 2-[2-(Dimethylamino)ethoxy]-4-methylaniline. As a crucial intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document will delve into the likely synthetic and degradation-related impurities, compare the performance of various analytical techniques, and provide detailed experimental protocols to support your internal method development and validation.
The Genesis of Impurities: A Synthetic and Degradation Perspective
Understanding the potential impurities in this compound begins with a thorough analysis of its synthetic route and inherent chemical stability. The most probable synthetic pathway is a Williamson ether synthesis , a robust and widely used method for forming ether linkages.[1][2][3]
This reaction would likely involve the nucleophilic substitution of a leaving group on a 2-(dimethylamino)ethyl moiety by a deprotonated 4-amino-3-methylphenol.
Synthesis-Related Impurities
Based on the Williamson ether synthesis, the following impurities can be anticipated:
-
Unreacted Starting Materials:
-
4-Amino-3-methylphenol: Incomplete reaction will lead to the presence of this starting material.
-
2-(Dimethylamino)ethyl chloride (or other activated derivative): Residual amounts of this alkylating agent may persist.
-
-
Process-Related Byproducts:
-
N-Alkylated Impurity: Competitive alkylation at the aniline nitrogen can occur, leading to the formation of N-[2-(dimethylamino)ethyl]-2-hydroxy-4-methylaniline. The secondary amine product is often more nucleophilic than the primary amine, which can lead to over-alkylation.[4]
-
Dialkylated Impurity: Further reaction at both the oxygen and nitrogen atoms could result in a dialkylated species.
-
Elimination Byproduct (N,N-dimethylvinylamine): If the reaction conditions are not carefully controlled, particularly with a strong base, an E2 elimination reaction can compete with the desired SN2 substitution, especially if secondary or tertiary alkyl halides are used as starting materials.[5]
-
-
Reagent-Related Impurities:
-
Impurities from the starting materials themselves, such as isomers of methylaniline or impurities from the synthesis of 2-(dimethylamino)ethyl chloride.
-
Degradation-Related Impurities
Aromatic amines and ethers are susceptible to degradation under various stress conditions, as outlined in forced degradation studies.[6][7][8] For this compound, the following degradation pathways are plausible:
-
Oxidative Degradation: The aniline moiety is prone to oxidation, which can lead to the formation of colored impurities like quinone-imines and polymeric products.[5] The tertiary amine can also be oxidized to an N-oxide.
-
Hydrolytic Degradation: While the ether linkage is generally stable, under harsh acidic or basic conditions, cleavage could occur, regenerating 4-amino-3-methylphenol.
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation, leading to a complex mixture of products.
Comparative Analysis of Analytical Methodologies
The identification and quantification of these diverse impurities necessitate the use of robust and selective analytical techniques. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Applicability | Ideal for a wide range of polar and non-polar compounds, including non-volatile and thermally labile impurities. | Suitable for volatile and thermally stable impurities. Derivatization may be required for polar compounds.[9] |
| Selectivity | High selectivity achievable through optimization of column chemistry, mobile phase composition, and gradient elution. | Excellent selectivity, especially with high-resolution mass spectrometry, allowing for the separation of co-eluting peaks based on their mass-to-charge ratio. |
| Sensitivity | Good sensitivity with UV detection. Excellent sensitivity with mass spectrometry (LC-MS), often reaching parts-per-million (ppm) or parts-per-billion (ppb) levels.[10] | Very high sensitivity, particularly in selected ion monitoring (SIM) mode. |
| Identification | Retention time provides initial identification. UV spectrum can offer some structural information. Mass spectrometry (LC-MS) provides molecular weight and fragmentation data for definitive structural elucidation.[11][12] | Retention time and mass spectrum provide a unique fingerprint for compound identification. Fragmentation patterns are highly reproducible and can be compared against spectral libraries.[13][14] |
| Common Impurities Detected | Unreacted starting materials (e.g., 4-amino-3-methylphenol), N-alkylated impurities, dialkylated impurities, and high molecular weight degradation products. | Residual solvents, volatile starting materials (e.g., 2-(dimethylamino)ethyl chloride), and smaller degradation products. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a general-purpose, stability-indicating HPLC-UV method for the analysis of this compound and its potential impurities.
Workflow for HPLC Method Development
Caption: A logical workflow for the development of a stability-indicating HPLC method.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm and 280 nm. A DAD is recommended to assess peak purity.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of mobile phase A and B (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.
Rationale for Experimental Choices:
-
The C18 column is a versatile stationary phase suitable for separating a range of moderately polar to non-polar compounds.
-
The use of a formic acid buffer helps to ensure good peak shape for the basic aniline compounds by protonating them.
-
A gradient elution is necessary to separate impurities with a wide range of polarities in a reasonable timeframe.
-
Monitoring at multiple wavelengths is crucial as different impurities may have different chromophores and thus different optimal detection wavelengths.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is designed for the identification of volatile and semi-volatile impurities.
Workflow for GC-MS Analysis
Caption: A streamlined workflow for the analysis of volatile impurities by GC-MS.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or split.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
Rationale for Experimental Choices:
-
A 5% phenyl-methylpolysiloxane column offers good general-purpose separation for a variety of organic compounds.
-
The temperature program is designed to elute a range of compounds with different boiling points.
-
Electron ionization at 70 eV is a standard condition that produces reproducible fragmentation patterns, which are essential for library matching and structural elucidation.[15]
Conclusion and Recommendations
The comprehensive identification of impurities in this compound requires a multi-faceted analytical approach. HPLC is the preferred method for quantifying non-volatile synthesis-related impurities and degradation products, while GC-MS excels in the identification of volatile and semi-volatile compounds.
For robust impurity profiling, it is recommended to:
-
Employ Orthogonal Methods: Utilize both HPLC and GC-MS to ensure all potential impurities are detected.
-
Perform Forced Degradation Studies: Intentionally stress the material to generate and identify potential degradation products, thereby establishing a comprehensive degradation profile.[16][17]
-
Isolate and Characterize Unknown Impurities: For significant unknown impurities, isolation via preparative chromatography followed by spectroscopic characterization (e.g., NMR, high-resolution MS) is necessary for definitive structure elucidation.
By implementing these strategies, researchers and drug development professionals can ensure the quality and safety of this compound and the resulting pharmaceutical products.
References
-
Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Schmidt, A. S. (2020, November 12). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
-
Klick, S., et al. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]
-
PubChem. (n.d.). 4-[2-(Dimethylamino)ethoxy]aniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
Biller, E., et al. (2001). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
-
SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
Diva-Portal.org. (2022, June 20). Analytical Methods for High Molecular Weight UV Stabilizers. Retrieved from [Link]
-
Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Retrieved from [Link]
-
PubMed. (2005, September 15). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Retrieved from [Link]
-
Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectrum of reagent (4-amino-N,N-dimethylaniline). Retrieved from [Link]
-
ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]
-
Unknown. (n.d.). 4406 GC-MS procedure and background. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
Fay, L. B., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethoxy-4-methylaniline. Retrieved from [Link]
-
NILU. (2010, March 11). Atmospheric Degradation of Amines (ADA). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]
-
MDPI. (2024, December 7). Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline. Retrieved from [Link]
-
Semantic Scholar. (2007, May 1). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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UV-Vis absorption characteristics of 2-[2-(Dimethylamino)ethoxy]-4-methylaniline
A Comparative Guide to the UV-Vis Absorption Characteristics of 2-[2-(Dimethylamino)ethoxy]-4-methylaniline and Structurally Related Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of this compound. Due to the limited availability of direct experimental spectra for this specific compound in public literature, this guide establishes a predictive framework based on the well-understood principles of electronic transitions in aromatic amines. To provide a practical context, we will compare its expected spectral properties with those of two commercially available and structurally analogous compounds: N,N-dimethyl-p-toluidine and 4-ethoxyaniline .
The insights herein are intended to assist researchers in interpreting spectral data, designing analytical methods, and selecting appropriate chromophoric systems for applications in medicinal chemistry and materials science.
Theoretical Framework: Understanding UV-Vis Absorption in Aromatic Amines
The UV-Vis absorption spectra of aromatic amines are dominated by π → π* transitions within the benzene ring. The position and intensity of these absorption bands are highly sensitive to the nature of substituents on the aromatic ring and the solvent environment.
The aniline moiety itself exhibits a primary absorption band (E-band) around 230-240 nm and a secondary, less intense band (B-band) at approximately 280-290 nm. The lone pair of electrons on the nitrogen atom of the amino group acts as a powerful auxochrome, interacting with the π-electron system of the aromatic ring through resonance. This interaction increases the energy of the highest occupied molecular orbital (HOMO), resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene (λmax ≈ 255 nm).
Substituent Effects:
-
Electron-donating groups (EDGs) , such as alkyl, alkoxy, and amino groups, further enhance this resonance effect, leading to additional red shifts. The magnitude of the shift is generally proportional to the electron-donating strength of the substituent.
-
The position of substituents on the aromatic ring also plays a critical role. For instance, para-substituted anilines often exhibit more significant bathochromic shifts than their ortho or meta counterparts due to more effective resonance delocalization.
Solvatochromism:
The polarity of the solvent can significantly influence the position of the absorption bands, a phenomenon known as solvatochromism.[1][2] For aromatic amines, an increase in solvent polarity typically leads to:
-
A bathochromic (red) shift in the π → π* transition band due to the stabilization of the more polar excited state by the polar solvent.[1]
-
A hypsochromic (blue) shift in n → π* transitions, although these are often weak and may be obscured by the more intense π → π* bands.
Comparative Analysis of UV-Vis Absorption Characteristics
Based on its molecular structure, we can predict the UV-Vis absorption profile of this compound and compare it to our selected alternatives.
2.1. Predicted Profile of this compound
The structure of this compound features several electron-donating substituents on the aniline core:
-
A primary amino group (-NH₂) at position 1.
-
An ethoxy group (-OCH₂CH₂N(CH₃)₂) at position 2.
-
A methyl group (-CH₃) at position 4.
The cumulative electron-donating effect of these groups is expected to cause a significant bathochromic shift in the primary and secondary absorption bands compared to aniline. The presence of the bulky ethoxy-dimethylamino group at the ortho position might introduce some steric hindrance, potentially affecting the planarity of the molecule and slightly modifying the absorption spectrum.
2.2. Comparison with Alternative Compounds
To ground our predictions in experimental data, we will compare the expected characteristics of our target compound with N,N-dimethyl-p-toluidine and 4-ethoxyaniline.
| Compound | Structure | Key Substituents | Expected λmax (in non-polar solvent) | Rationale for Spectral Characteristics |
| This compound | -NH₂ (primary amine)-OCH₂CH₂N(CH₃)₂ (alkoxy)-CH₃ (alkyl) | ~290-310 nm | The combined electron-donating effects of the amino, alkoxy, and methyl groups are predicted to result in the most significant bathochromic shift among the three compounds. | |
| N,N-dimethyl-p-toluidine | -N(CH₃)₂ (tertiary amine)-CH₃ (alkyl) | ~254-260 nm[3] | The tertiary amino group is a strong electron donor, and the para-methyl group contributes to a bathochromic shift. The absorption is expected at a longer wavelength than aniline. | |
| 4-ethoxyaniline | -NH₂ (primary amine)-OCH₂CH₃ (alkoxy) | ~290-300 nm[4] | The para-ethoxy group is a strong electron-donating group, leading to a significant red shift of the B-band. Its spectrum is expected to be similar to p-anisidine. |
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section provides a standardized, self-validating protocol for determining the UV-Vis absorption characteristics of aromatic amines.
Objective: To measure the UV-Vis absorption spectrum of an aromatic amine in a suitable solvent and determine its wavelength of maximum absorption (λmax) and molar absorptivity (ε).
Materials:
-
UV-Vis Spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Aromatic amine sample (e.g., 4-ethoxyaniline as a standard)
-
Spectroscopic grade solvent (e.g., cyclohexane or ethanol)
Procedure:
-
Solvent Selection:
-
Choose a solvent that is transparent in the UV-Vis region of interest (typically above 220 nm). Cyclohexane (non-polar) and ethanol (polar) are common choices.
-
The choice of solvent is critical as it can influence the position of the absorption maxima.[1][2] It is advisable to record spectra in both a polar and a non-polar solvent to characterize any solvatochromic effects.
-
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of the aromatic amine (e.g., 10 mg).
-
Dissolve the sample in the chosen solvent in a 100 mL volumetric flask and make up to the mark. This creates a stock solution of known concentration (e.g., 0.1 mg/mL).
-
-
Preparation of Working Solutions:
-
From the stock solution, prepare a series of dilutions (e.g., 1, 2, 5, and 10 µg/mL) in the same solvent using volumetric flasks. This range of concentrations is typically suitable for generating a Beer-Lambert plot.
-
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in both the sample and reference holders and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself.
-
-
Measurement of Absorption Spectra:
-
Empty the sample cuvette and rinse it with one of the diluted sample solutions, then fill the cuvette with that solution.
-
Place the sample cuvette in the sample holder.
-
Start the scan. The instrument will record the absorbance as a function of wavelength.
-
Save the spectrum and identify the wavelength of maximum absorbance (λmax).
-
-
Quantitative Analysis (Beer-Lambert Law):
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of each of the prepared dilutions.
-
Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.
-
The molar absorptivity (ε) can be calculated from the slope of the Beer-Lambert plot (Slope = ε × l, where l is the path length, typically 1 cm).
-
Causality and Self-Validation:
-
Why a double beam spectrophotometer? It simultaneously measures the intensity of light passing through the reference and the sample, correcting for fluctuations in the light source intensity and providing a more stable baseline.
-
Why quartz cuvettes? Glass and plastic absorb UV light below ~340 nm, whereas quartz is transparent down to ~190 nm, making it essential for UV spectroscopy.[5]
-
Why create a Beer-Lambert plot? This validates that the absorbance is directly proportional to the concentration within the measured range, a fundamental requirement for quantitative analysis. Linearity of the plot confirms the applicability of the Beer-Lambert law under the experimental conditions.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for determining the UV-Vis absorption characteristics of an aromatic amine.
Caption: Workflow for UV-Vis Spectroscopic Analysis of Aromatic Amines.
Conclusion
While direct experimental data for this compound is scarce, a robust prediction of its UV-Vis absorption characteristics can be made based on the principles of electronic spectroscopy and comparison with structurally similar anilines. The presence of multiple electron-donating groups suggests that its absorption maximum will be significantly red-shifted compared to aniline, likely falling in the 290-310 nm range in a non-polar solvent. This guide provides both the theoretical foundation for this prediction and a detailed experimental protocol to validate it, empowering researchers to confidently characterize this and other novel aromatic amines.
References
-
Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. [Link]
-
Lemma, T. Y., & Tadesse, S. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Science Journal of Chemistry, 9(4), 93. [Link]
-
SIELC Technologies. (2018, February 16). 4-Ethoxyaniline. [Link]
-
El-Mousalamy, M. D., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Journal of Chemical Health Risks, 11(1), 1-8. [Link]
-
Bhuvaneshwari, D. S., & Elango, K. P. (2014). UV-Vis spectra of aniline in different mole fractions of acetonitrile. ResearchGate. [Link]
-
Simulators for Teaching Limited. (2013). UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. [Link]
-
Yokoyama, T., Taft, R. W., & Kamlet, M. J. (1987). Resonance and solvent effects on absorption spectra. Part 5. Substituent and solvent effects on infrared spectra of 2- and 4-substituted aniline derivatives. Journal of the Chemical Society, Perkin Transactions 2, 875-879. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column. [Link]
-
NIST. (n.d.). Benzenamine, 4-ethoxy-. [Link]
-
Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]
-
Singh, M. (2026, February 18). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. ResearchGate. [Link]
-
Al-Hamdani, A. A. S., & Al-Khafaji, N. A. H. (2021). The Spectrum of Aniline Violet in presence of different solvents. ResearchGate. [Link]
-
Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]
Sources
- 1. Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzenamine, 4-ethoxy- [webbook.nist.gov]
- 5. technologynetworks.com [technologynetworks.com]
Safety Operating Guide
2-[2-(Dimethylamino)ethoxy]-4-methylaniline proper disposal procedures
Part 1: Executive Safety Directive
2-[2-(Dimethylamino)ethoxy]-4-methylaniline is a specialized aniline derivative often used as a building block in kinase inhibitor synthesis (e.g., EGFR inhibitors).[1] Its structure combines an aromatic amine (aniline core) with a basic ether side chain.[1][2]
Immediate Hazard Assessment:
-
Toxicological Threat: Like most substituted anilines, this compound is likely toxic by inhalation, ingestion, and skin contact .[1] It possesses high lipophilicity, facilitating rapid transdermal absorption.[2]
-
Chemical Reactivity: It is an organic base .[1] It will react exothermically with strong acids and oxidizers.[2]
-
Environmental Fate: It is classified as Aquatic Chronic Toxic .[1] Under no circumstances should this enter municipal sewage or sink drains.[2]
Core Disposal Strategy: The only acceptable disposal method for this compound is High-Temperature Incineration via a licensed hazardous waste contractor.[1] Chemical neutralization or drain disposal is strictly prohibited due to the stability of the aniline ring and its potential for groundwater contamination.[2]
Part 2: Chemical Profile & Hazard Causality (The "Why")[1]
To handle this chemical safely, you must understand the causality of its hazards. We do not just follow rules; we manage molecular behavior.[2]
| Feature | Structural Cause | Operational Implication |
| Toxicity | Aniline Core (Aromatic Amine) | Potential methemoglobinemia agent.[1] Requires double-gloving (Nitrile/Neoprene) to prevent skin absorption.[1] |
| Corrosivity/Irritation | Dimethylamino Group (Tertiary Amine) | Basic pH (~10-11 in solution).[1][2] Causes severe eye irritation and skin sensitization.[2] |
| Aquatic Toxicity | Stable Ether Linkage | Resistant to hydrolysis.[1] Bioaccumulates in aquatic organisms.[2] Zero-discharge policy applies. |
| Combustibility | Alkylated Aromatic Ring | Flash point is likely >93°C (Combustible).[1][2] Do not co-mingle with oxidizers (e.g., Nitric Acid) to avoid fire.[1][2] |
Part 3: Pre-Disposal Stabilization & Segregation
Before the waste contractor arrives, the researcher is responsible for stabilizing the waste stream.[2]
Waste Segregation Protocol
-
Stream: Segregate into "Organic Waste - Toxic/Basic" .
-
Incompatibilities: NEVER mix with:
-
Strong Acids: (e.g., HCl, H₂SO₄) – Risk of exothermic salt formation and splattering.[1]
-
Oxidizers: (e.g., Peroxides, Permanganates) – Risk of spontaneous ignition.[1]
-
Halogenated Solvents: While often co-packed, it is best practice to keep amines separate if recycling streams are used, though for incineration, they are often combined.[1] Check your local facility guidelines.
-
Containerization
-
Primary Container: High-Density Polyethylene (HDPE) or Amber Glass.[1][2]
-
Headspace: Leave minimum 10% headspace to allow for thermal expansion.[2]
-
Labeling: Must explicitly state:
Part 4: Disposal Workflow (Decision Matrix)
This self-validating workflow ensures compliance from the bench to the incinerator.[2]
Figure 1: Operational workflow for the segregation and disposal of amino-ether aniline derivatives.[1][2]
Part 5: Emergency Spill Response
If a spill occurs during handling or transfer, execute this protocol immediately.
PPE Required:
-
Respiratory: Full-face respirator with Organic Vapor (OV) cartridges (if aerosolized) or N95 (if dust).[1][2]
-
Skin: Tyvek sleeves + Double Nitrile gloves (0.11mm min thickness).[1][2]
Spill Cleanup Steps:
-
Isolate: Evacuate the immediate area (15 ft radius).
-
Absorb: Do not use paper towels (combustible).[2] Use vermiculite , sand , or commercial amine-neutralizing spill pads .[1]
-
Neutralize (Trace Only): For final surface cleaning, use a dilute acetic acid solution (5%) to convert trace amine residues into water-soluble acetate salts, then wipe with water.[1][2]
-
Disposal of Debris: All spill debris must be treated as hazardous waste (same classification as the neat chemical).[2]
Part 6: Regulatory Compliance (US/EU)
-
RCRA (USA): While this specific isomer may not be explicitly P- or U-listed, it defaults to a Characteristic Hazardous Waste due to toxicity.[1]
-
European Waste Code (EWC):
References
-
PubChem. (2025).[1][2][4] 4-[2-(Dimethylamino)ethoxy]aniline Compound Summary. National Library of Medicine. [Link][1][2]
-
US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
